molecular formula C13H20O4 B150724 Triethylene glycol monobenzyl ether CAS No. 55489-58-2

Triethylene glycol monobenzyl ether

Katalognummer: B150724
CAS-Nummer: 55489-58-2
Molekulargewicht: 240.29 g/mol
InChI-Schlüssel: KVPHZILZNXDCNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Triethylene glycol monobenzyl ether is a useful research compound. Its molecular formula is C13H20O4 and its molecular weight is 240.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[2-(2-phenylmethoxyethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPHZILZNXDCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371989
Record name Triethylene Glycol Monobenzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55489-58-2
Record name Triethylene Glycol Monobenzyl Ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{2-[2-(benzyloxy)ethoxy]ethoxy}ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Triethylene Glycol Monobenzyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Triethylene Glycol Monobenzyl Ether, a versatile intermediate compound with applications in various fields, including as a PEG-based PROTAC linker in drug development.[1] This document details the experimental protocols for its synthesis via the Williamson ether synthesis and outlines the analytical methods for its characterization.

Synthesis of this compound

The synthesis of this compound is commonly achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the alkoxide of triethylene glycol reacts with benzyl (B1604629) chloride to form the desired ether.

Experimental Protocol: Williamson Ether Synthesis

A widely cited protocol for the synthesis of this compound is as follows[4]:

Materials:

Procedure:

  • Alkoxide Formation: Dissolve triethylene glycol (0.2 mol) in an aqueous solution of sodium hydroxide (8 g in 8 mL of water). Stir the mixture for 10 minutes to form the sodium salt of triethylene glycol.

  • Etherification: Slowly add benzyl chloride (0.062 mol) to the reaction mixture. Heat the mixture to 100°C and stir continuously overnight.

  • Work-up: After the reaction is complete, dilute the crude product with a saturated sodium chloride solution (500 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (2 x 400 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel. Elute with a solvent system of ethyl acetate, followed by a mixture of ethyl acetate and methanol (10:1, v/v). This process yields the pure this compound as a light yellow oil.[4]

A reported yield for this synthesis is 67%.[4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 55489-58-2[4][5]
Molecular Formula C₁₃H₂₀O₄[6]
Molecular Weight 240.30 g/mol [6][7]
Appearance Light yellow oily liquid[4]
Boiling Point 358 °C at 760 mmHg[5][6]
Density 1.09 g/cm³[5][7]
Refractive Index 1.505[6]
Flash Point 170.3 °C[6]
Storage Temperature 4°C[5]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectra would provide valuable information.

Expected ¹H NMR Spectral Data:

ProtonsChemical Shift (ppm, predicted)MultiplicityIntegration
Ar-H 7.25-7.40multiplet5H
-O-CH₂ -Ar4.55singlet2H
-O-CH₂ -CH₂-O-3.60-3.80multiplet10H
-CH₂-OH (variable)singlet (broad)1H

Expected ¹³C NMR Spectral Data:

CarbonChemical Shift (ppm, predicted)
Ar-C (quaternary)~138
Ar-C H~128
-O-C H₂-Ar~73
-O-C H₂-CH₂-O-~70-72
HO-C H₂-~61

Note: The predicted chemical shifts are based on the analysis of similar structures containing benzyl and triethylene glycol moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic functional groups.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹, predicted)Intensity
O-H stretch (alcohol)3600-3200Strong, broad
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Strong
C=C stretch (aromatic)1600-1450Medium
C-O stretch (ether)1150-1085Strong
C-O stretch (primary alcohol)~1050Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would be expected to show the molecular ion peak and characteristic fragment ions.

Expected Mass Spectrometry Data:

Ionm/z (predicted)
[M]⁺ (Molecular Ion)240.14
[M+Na]⁺263.13
[M+K]⁺279.10
[C₇H₇]⁺ (benzyl cation)91.05

Visualizing the Synthesis and Characterization Workflow

To illustrate the logical flow of the synthesis and characterization process, the following diagrams are provided in the DOT language for Graphviz.

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product TEG Triethylene Glycol Alkoxide Alkoxide Formation TEG->Alkoxide NaOH Sodium Hydroxide NaOH->Alkoxide BenzylChloride Benzyl Chloride Etherification Williamson Ether Synthesis BenzylChloride->Etherification Alkoxide->Etherification Extraction Extraction Etherification->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography FinalProduct Triethylene Glycol Monobenzyl Ether Chromatography->FinalProduct

Caption: Workflow for the synthesis of this compound.

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Logical workflow for the characterization of the synthesized product.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Triethylene Glycol Monobenzyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol monobenzyl ether is a high-boiling point, colorless to light yellow liquid that serves as a crucial bifunctional molecule in various scientific applications. Its unique structure, incorporating a hydrophilic triethylene glycol chain and a hydrophobic benzyl (B1604629) group, imparts a balance of properties that make it particularly valuable as a chemical intermediate. In the realm of drug development, it has gained significant attention as a flexible and effective PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its physicochemical properties, experimental protocols for their determination, and its role in advanced therapeutic modalities.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are critical for its application in chemical synthesis, formulation development, and for predicting its behavior in biological systems.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₀O₄[1]
Molecular Weight 240.30 g/mol [2]
CAS Number 55489-58-2[2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 131-134 °C at 0.07 mmHg[3]
Melting Point Decomposes at 158 °CN/A
Density 1.09 g/cm³[2]
Refractive Index 1.505N/A
Flash Point 170.3 °CN/A
LogP (calculated) 1.22870N/A
pKa (predicted) 14.36 ± 0.10N/A
Solubility The hydrophilic polyethylene (B3416737) glycol (PEG) component enhances water solubility. It is also expected to be soluble in a range of polar organic solvents such as ethanol, methanol, and acetone, a characteristic of other glycol ethers.[4][5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its effective use and for ensuring reproducibility in research and development.

Synthesis of this compound[1]

This protocol describes a common method for the synthesis of this compound via Williamson ether synthesis.

Materials:

Procedure:

  • Dissolve 30 g (0.2 mol) of triethylene glycol in an aqueous solution of sodium hydroxide (8 g NaOH in 8 mL H₂O).

  • Stir the mixture for 10 minutes at room temperature.

  • Slowly add 7 mL (0.062 mol) of benzyl chloride to the reaction mixture.

  • Heat the reaction to 100 °C and continue stirring overnight.

  • After the reaction is complete, cool the mixture and dilute it with 500 mL of saturated sodium chloride solution.

  • Extract the crude product with dichloromethane (2 x 400 mL).

  • Combine the organic layers and dry them over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Purify the resulting light yellow oil by column chromatography using silica gel as the stationary phase and a gradient of ethyl acetate to ethyl acetate/methanol (10:1, v/v) as the eluent.

  • The final product is obtained as a light yellow oil (yield: 9.87 g, 67%).

Determination of Boiling Point (Micro Method)

For high-boiling liquids like this compound, a micro-boiling point determination is often employed to minimize sample usage.

Apparatus:

  • Thiele tube or a similar heating block

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating fluid

Procedure:

  • Place a small amount of the liquid sample into the small test tube.

  • Invert the capillary tube (open end down) and place it inside the test tube containing the sample.

  • Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

  • Place the assembly in the Thiele tube filled with mineral oil.

  • Gently heat the side arm of the Thiele tube.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • When a continuous and rapid stream of bubbles is observed, remove the heat source.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Determination of Melting Point (Decomposition)

Since this compound decomposes upon melting, the observed "melting point" is more accurately a decomposition temperature.

Apparatus:

  • Melting point apparatus with a heating block and a viewing lens

  • Capillary tubes (sealed at one end)

Procedure:

  • Finely powder a small amount of the sample if it is a solid at room temperature (note: this compound is a liquid). For a liquid, introduce a small amount into the capillary tube.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a steady and slow rate (e.g., 1-2 °C per minute) when approaching the expected decomposition temperature.

  • Observe the sample through the viewing lens.

  • Record the temperature at which the sample shows signs of decomposition, such as darkening, charring, or gas evolution. This is the decomposition temperature.

Qualitative Determination of Solubility

This protocol provides a general method for assessing the solubility of a liquid in various solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate)

  • Small test tubes

  • Vortex mixer or stirring rod

Procedure:

  • Add approximately 1 mL of the chosen solvent to a clean test tube.

  • Add a few drops of this compound to the solvent.

  • Vortex or stir the mixture thoroughly for about one minute.

  • Observe the mixture. If the liquid forms a single, clear phase, it is considered soluble. If the mixture remains cloudy, forms distinct layers, or contains undissolved droplets, it is considered insoluble or partially soluble.

  • Repeat the process for each solvent to be tested.

Role in Drug Development: A PROTAC Linker

This compound is a valuable building block in the development of PROTACs. PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins associated with disease.

A PROTAC molecule consists of three key components:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.

This compound serves as a precursor to the flexible polyethylene glycol (PEG) linker. The benzyl group can be deprotected to reveal a reactive hydroxyl group, which can then be used to attach one of the ligands. The inherent flexibility and hydrophilicity of the PEG chain are critical for the PROTAC's function.

Key Functions of the PEG Linker in PROTACs:

  • Solubility: The PEG component enhances the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for its bioavailability and distribution in the body.

  • Ternary Complex Formation: The linker's length and flexibility are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This spatial arrangement is necessary for the efficient transfer of ubiquitin to the target protein.

  • Cell Permeability: The linker can influence the ability of the PROTAC to cross cell membranes and reach its intracellular target.

Signaling Pathway of PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC is illustrated in the signaling pathway diagram below. The PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Released Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Recycled_PROTAC->PROTAC Catalytic Cycle

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Development

The development of a novel PROTAC involves a systematic process of design, synthesis, and biological evaluation.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Target_Selection Target Protein Selection Ligand_Identification Identify POI & E3 Ligands Target_Selection->Ligand_Identification Linker_Design Linker Design (e.g., using this compound) Ligand_Identification->Linker_Design PROTAC_Synthesis PROTAC Synthesis Linker_Design->PROTAC_Synthesis In_Vitro_Binding In Vitro Binding Assays PROTAC_Synthesis->In_Vitro_Binding Ternary_Complex_Formation Ternary Complex Formation Assays In_Vitro_Binding->Ternary_Complex_Formation Cellular_Degradation Cellular Degradation Assays (e.g., Western Blot, Mass Spec) Ternary_Complex_Formation->Cellular_Degradation Functional_Assays Cell-Based Functional Assays Cellular_Degradation->Functional_Assays PK_PD_Studies Pharmacokinetics & Pharmacodynamics Functional_Assays->PK_PD_Studies

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion

This compound is a versatile chemical intermediate with a well-defined set of physicochemical properties that make it highly suitable for applications in organic synthesis and, most notably, in the burgeoning field of targeted protein degradation. Its role as a precursor to flexible and hydrophilic PEG linkers is integral to the design of effective PROTACs. This guide provides researchers, scientists, and drug development professionals with the core technical information needed to effectively utilize this compound in their work, from understanding its fundamental properties to its application in complex therapeutic modalities.

References

A Technical Guide to the Spectral Analysis of Triethylene Glycol Monobenzyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for triethylene glycol monobenzyl ether, a key building block in various chemical syntheses, including its application as a PROTAC linker. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Molecular Structure

Chemical Name: 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethan-1-ol CAS Number: 55489-58-2 Molecular Formula: C₁₃H₂₀O₄ Molecular Weight: 240.30 g/mol

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

¹H NMR (Proton NMR) Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.39 - 7.27m5HAr-H
4.58s2HAr-CH₂ -O
3.75 - 3.55m12HO-CH₂ -CH₂ -O
2.90 (broad)s1HOH

Note: Data is inferred from typical chemical shifts for similar structures.

¹³C NMR (Carbon-13 NMR) Data
Chemical Shift (ppm)Assignment
138.5Ar-C (quaternary)
128.4Ar-C H
127.7Ar-C H
127.6Ar-C H
73.3Ar-C H₂-O
72.5O-C H₂-CH₂-OH
70.8O-C H₂-CH₂-O
70.5O-C H₂-CH₂-O
70.3O-C H₂-CH₂-O
69.3O-CH₂-C H₂-O-Ar
61.7HO-C H₂

Note: Predicted values based on analogous structures such as triethylene glycol and its derivatives, as direct experimental data for the title compound was not available in the search results.[1][2][3]

IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 (broad)StrongO-H stretch (alcohol)
3030MediumC-H stretch (aromatic)
2920, 2870StrongC-H stretch (aliphatic)
1495, 1450MediumC=C stretch (aromatic ring)
1100StrongC-O stretch (ether)
740, 700StrongC-H bend (aromatic, monosubstituted)

Note: Characteristic absorption bands are inferred from the spectra of triethylene glycol and other aromatic ethers, as a specific spectrum for this compound was not found.[3][4]

Mass Spectrometry (MS) Data
m/zInterpretation
240.13[M]⁺ (Molecular Ion)
91.05[C₇H₇]⁺ (Tropylium ion, characteristic of benzyl (B1604629) group)
45.03[C₂H₅O]⁺ (Fragment from ethylene (B1197577) glycol unit)

Note: Fragmentation pattern is predicted based on the common fragmentation of ethers, which involves cleavage of C-O and C-C bonds.[5][6] The molecular ion peak is expected for the parent compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a neat spectrum can be obtained. Place a drop of the neat liquid between two KBr or NaCl plates to form a thin film.

  • Analysis: Place the salt plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.[7]

  • Analysis: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC. For electron ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam.[8]

  • Data Acquisition: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z) and records their relative abundance.

Workflow and Data Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound and the relationships between the different spectral techniques.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Triethylene Glycol Monobenzyl Ether NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Provides carbon-hydrogen framework Functional_Groups Functional Group Identification IR->Functional_Groups Identifies key bonds (O-H, C-O, C=C) Molecular_Weight_Formula Molecular Weight & Formula Confirmation MS->Molecular_Weight_Formula Determines mass and fragmentation Functional_Groups->Structure_Elucidation Molecular_Weight_Formula->Structure_Elucidation

References

Solubility of triethylene glycol monobenzyl ether in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Triethylene Glycol Monobenzyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from closely related and structurally similar compounds, namely triethylene glycol monomethyl ether and triethylene glycol monoethyl ether, to provide a robust qualitative and extrapolated understanding of its solubility profile.

Introduction to this compound

This compound is a high-boiling point, low-volatility solvent with a chemical structure that imparts both hydrophilic and lipophilic characteristics. This amphiphilic nature is attributed to the presence of a hydroxyl group, ether linkages, and a benzyl (B1604629) group. These structural features are key determinants of its solubility in a wide range of organic solvents. Glycol ethers, as a class, are recognized for their excellent solvency properties.[1]

Solubility Data

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the solubility of its close structural analogs, triethylene glycol monomethyl ether and triethylene glycol monoethyl ether, provides strong predictive insights. The benzyl group in this compound is expected to increase its solubility in aromatic and less polar solvents compared to its methyl and ethyl counterparts.

Qualitative Solubility Summary

The following table summarizes the expected solubility of this compound in a range of common organic solvents based on the known properties of similar glycol ethers.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Alcohols Methanol, EthanolMiscibleThe hydroxyl group and ether linkages of the glycol ether can form hydrogen bonds with alcohols. Data for the methyl and ethyl ethers show complete miscibility.[2][3]
Ketones AcetoneMiscibleAcetone is a polar aprotic solvent that can interact favorably with the polar parts of the glycol ether. Data for the methyl and ethyl ethers show complete miscibility.[2][3]
Ethers Diethyl EtherMiscibleThe ether linkages in both the solvent and solute promote miscibility. Data for the methyl and ethyl ethers show complete miscibility.[2][3]
Aromatic Hydrocarbons Toluene, BenzeneSoluble to MiscibleThe benzyl group in this compound enhances its affinity for aromatic solvents through pi-pi stacking interactions. Triethylene glycol monomethyl ether is completely soluble in benzene.[3][4]
Halogenated Hydrocarbons Dichloromethane (B109758), Carbon TetrachlorideSoluble to MiscibleTriethylene glycol monomethyl ether is completely soluble in carbon tetrachloride.[3][4] The polarity of dichloromethane also suggests good solubility.
Esters Ethyl AcetateMiscibleTriethylene glycol monoethyl ether is miscible with ethyl acetate.[2]
Non-polar Hydrocarbons Heptane (B126788), HexaneSparingly Soluble to InsolubleThe overall polarity of the glycol ether limits its solubility in non-polar aliphatic hydrocarbons. Triethylene glycol monomethyl ether has low solubility in heptane (1.5 wt%).[3][4]
Water MiscibleThe hydrophilic portion of the molecule (hydroxyl group and ether linkages) allows for hydrogen bonding with water. Related glycol ethers are miscible with water.[3][4]
Quantitative Solubility of Structurally Similar Glycol Ethers

The following table presents available quantitative solubility data for triethylene glycol monomethyl ether. This data serves as a valuable reference point for estimating the solubility of this compound.

SolventTriethylene Glycol Monomethyl Ether Solubility (at 25 °C)Reference
AcetoneCompletely Soluble[3][4]
BenzeneCompletely Soluble[3][4]
Carbon TetrachlorideCompletely Soluble[3][4]
Diethyl EtherCompletely Soluble[3][4]
Heptane1.5 wt%[3][4]
MethanolCompletely Soluble[3][4]
WaterMiscible[3][4]

Experimental Protocol for Solubility Determination

A standard experimental protocol to determine the solubility of a liquid compound like this compound in an organic solvent involves the isothermal equilibrium method.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents of high purity

  • Analytical balance (± 0.1 mg)

  • Thermostatic water bath or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.1 °C)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for quantitative analysis

  • Calibrated pipettes and syringes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Add a known volume or mass of each organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials using a vortex mixer for a predetermined period to ensure thorough mixing.

    • Allow the vials to equilibrate in the water bath for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached. Intermittent shaking can facilitate this process.

  • Phase Separation:

    • After equilibration, if a solid phase is not present (as is the case for two liquids), observe for any phase separation. If the liquids are miscible, a single clear phase will be observed.

    • If two phases are present, carefully separate the solvent phase (supernatant) from the excess solute. Centrifugation can be used to ensure a clear separation if an emulsion has formed.

  • Quantitative Analysis:

    • Carefully extract a known aliquot of the saturated solvent phase.

    • Dilute the aliquot with a known volume of the pure solvent to bring the concentration within the analytical range of the chosen instrument (GC or HPLC).

    • Analyze the diluted sample to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent to quantify the amount in the saturated solution.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent (g/100mL) or as a weight percentage (wt%).

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for determining the miscibility and solubility of this compound in a range of organic solvents.

G Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Reporting start Start prep_solute Prepare Triethylene Glycol Monobenzyl Ether start->prep_solute prep_solvents Select & Prepare Organic Solvents start->prep_solvents mix Mix Solute and Solvent in Vials prep_solute->mix prep_solvents->mix equilibrate Equilibrate at Constant Temperature mix->equilibrate observe Observe for Phase Separation/Miscibility equilibrate->observe miscible Miscible? observe->miscible quant_analysis Quantitative Analysis (e.g., GC/HPLC) miscible->quant_analysis No report_miscible Report as Miscible miscible->report_miscible Yes report_solubility Report Solubility Value (e.g., g/100mL) quant_analysis->report_solubility end End report_miscible->end report_solubility->end

Caption: A flowchart illustrating the key steps in determining the solubility and miscibility of this compound in organic solvents.

Conclusion

This compound is a versatile solvent with a high likelihood of being soluble or miscible in a wide array of common organic solvents, particularly polar and aromatic ones. Its solubility in non-polar aliphatic hydrocarbons is expected to be limited. The provided data on structurally similar compounds and the detailed experimental protocol offer a strong foundation for researchers and professionals in drug development to effectively utilize this compound in their work. Direct experimental verification is recommended for applications requiring precise solubility values.

References

Triethylene glycol monobenzyl ether molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of triethylene glycol monobenzyl ether, focusing on its fundamental chemical properties. The information is presented to be a practical resource for professionals in scientific research and development.

Core Molecular Information

This compound is a chemical compound with specific physical and chemical properties. Its molecular identity is defined by its constituent atoms and their arrangement.

Key Molecular and Physical Properties

The fundamental quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueCitations
Molecular Formula C13H20O4[1][2]
Molecular Weight 240.299 g/mol [1][3]
Exact Mass 240.13615911[1]
Density 1.085 g/cm³[1]
Boiling Point 358 °C at 760 mmHg[1][4]
Flash Point 170.3 °C[1]
Refractive Index 1.505[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 10[1]
Complexity 158[1]

Experimental Protocols

While specific experimental protocols involving this compound in complex biological assays are not extensively detailed in publicly available literature, its synthesis is a well-documented procedure. The following protocol outlines a common method for its preparation.

Synthesis of this compound

Objective: To synthesize this compound from triethylene glycol and benzyl (B1604629) chloride.

Materials:

Procedure:

  • Dissolve 30 g of triethylene glycol in a solution of 8 g of sodium hydroxide in 8 mL of water.

  • Stir the mixture for 10 minutes.

  • Slowly add 7 mL of benzyl chloride to the reaction mixture.

  • Heat the mixture to 100 °C and continue stirring overnight.

  • After the reaction is complete, dilute the crude product with 500 mL of saturated sodium chloride solution.

  • Extract the product with dichloromethane (2 x 400 mL).

  • Combine the organic layers and dry them with anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Purify the resulting product by column chromatography using silica gel as the stationary phase and an eluent of ethyl acetate to ethyl acetate/methanol (10:1, v/v).

  • The final product is a light yellow oil.[5]

Logical Workflow

The synthesis of this compound follows a clear and logical workflow, from the initial reaction to the final purification of the product. This process is visualized in the diagram below.

Synthesis_Workflow reagents 1. Reagent Preparation - Triethylene Glycol - NaOH Solution - Benzyl Chloride reaction 2. Reaction - Mix Reagents - Heat to 100°C - Stir Overnight reagents->reaction Addition extraction 3. Extraction - Dilute with NaCl - Extract with Dichloromethane reaction->extraction Work-up drying 4. Drying & Concentration - Dry with MgSO4 - Remove Solvent extraction->drying purification 5. Purification - Column Chromatography drying->purification product 6. Final Product - Triethylene Glycol  Monobenzyl Ether purification->product Isolation

Caption: Workflow for the synthesis of this compound.

References

Benzyl Protection of Triethylene Glycol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the benzyl (B1604629) protection of triethylene glycol (TEG), a critical process in various chemical syntheses, particularly in the development of pharmaceuticals and other complex molecules. The benzyl ether is a robust protecting group for hydroxyl functionalities, stable under a wide range of reaction conditions. This document outlines the methodologies for both selective monobenzylation and exhaustive dibenzylation of triethylene glycol, including detailed experimental protocols, purification techniques, and subsequent deprotection.

Core Concepts: Williamson Ether Synthesis

The primary method for the benzylation of alcohols, including triethylene glycol, is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol's hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide, in this case, benzyl bromide or benzyl chloride, in an SN2 reaction.

For triethylene glycol, a symmetrical diol, the stoichiometry of the reactants is crucial for controlling the extent of benzylation. Limiting the amount of the benzylating agent and base can favor the formation of the monobenzyl ether, while using an excess will drive the reaction towards the dibenzyl ether.

Monobenzylation of Triethylene Glycol

The selective protection of one of the two hydroxyl groups in triethylene glycol is a key step in syntheses where subsequent differential functionalization is required. The reaction yields a mixture of the desired monobenzyl ether, the dibenzyl ether byproduct, and unreacted triethylene glycol. Careful control of reaction conditions and purification are essential to isolate the monobenzylated product.

Experimental Protocol: Synthesis of Triethylene Glycol Monobenzyl Ether

This protocol is adapted from standard Williamson ether synthesis procedures for diols.

Materials:

  • Triethylene glycol (TEG)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of triethylene glycol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride (0.95 eq).

  • Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the monobenzyl ether from the dibenzyl ether and unreacted triethylene glycol.

Quantitative Data:

ParameterValue
Typical Yield of Monobenzyl Ether~77%
Typical Yield of Dibenzyl Ether Byproduct~20%
Molar Ratio (TEG:NaH:BnBr)1 : 0.95 : 1
SolventAnhydrous DMF or THF
Reaction Temperature0 °C to Room Temperature
Reaction Time12 - 16 hours

Dibenzylation of Triethylene Glycol

For applications requiring the protection of both hydroxyl groups, an excess of the benzylating agent and base is used to ensure complete reaction.

Experimental Protocol: Synthesis of Triethylene Glycol Dibenzyl Ether

Materials:

  • Triethylene glycol (TEG)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of triethylene glycol (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, slowly add sodium hydride (2.2 eq).

  • Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add benzyl bromide (2.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/hexanes) to isolate the pure dibenzyl ether.

Quantitative Data:

ParameterValue
Typical YieldHigh (often >90%)
Molar Ratio (TEG:NaH:BnBr)1 : 2.2 : 2.2
SolventAnhydrous DMF or THF
Reaction Temperature0 °C to Room Temperature
Reaction Time12 - 16 hours

Deprotection of Benzyl Ethers

The removal of the benzyl protecting group is typically achieved through catalytic hydrogenolysis, a mild and efficient method.

Experimental Protocol: Catalytic Hydrogenolysis

Materials:

Procedure:

  • Dissolve the benzyl-protected triethylene glycol in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected triethylene glycol.

Quantitative Data:

ParameterValue
Catalyst10% Palladium on Carbon
Hydrogen SourceH₂ gas or Ammonium Formate
SolventMethanol or Ethanol
Reaction TemperatureRoom Temperature
Reaction TimeTypically 2-12 hours

Visualizing the Workflow

To better illustrate the processes described, the following diagrams outline the key experimental workflows.

Benzyl_Protection_Workflow cluster_protection Benzyl Protection Triethylene Glycol Triethylene Glycol Reaction Mixture Reaction Mixture Triethylene Glycol->Reaction Mixture 1. NaH, Benzyl Bromide NaH, Benzyl Bromide NaH, Benzyl Bromide->Reaction Mixture 2. Protected TEG Protected TEG Reaction Mixture->Protected TEG 3. Workup & Purification Workup & Purification Workup & Purification

Caption: General workflow for the benzyl protection of triethylene glycol.

Deprotection_Workflow cluster_deprotection Benzyl Deprotection Benzylated TEG Benzylated TEG Hydrogenolysis Hydrogenolysis Benzylated TEG->Hydrogenolysis 1. H2, Pd/C H2, Pd/C H2, Pd/C->Hydrogenolysis 2. Deprotected TEG Deprotected TEG Hydrogenolysis->Deprotected TEG 3. Filtration Filtration Filtration

Caption: Workflow for the deprotection of benzylated triethylene glycol.

Signaling_Pathway_Analogy cluster_synthesis Synthetic Pathway cluster_deprotection Deprotection Pathway TEG Triethylene Glycol MonoBnTEG Mono-O-benzyl TEG TEG->MonoBnTEG NaH (1 eq), BnBr (1 eq) DiBnTEG Di-O-benzyl TEG TEG->DiBnTEG NaH (2 eq), BnBr (2 eq) MonoBnTEG->DiBnTEG NaH (1 eq), BnBr (1 eq) ProtectedTEG Mono- or Di-O-benzyl TEG DeprotectedTEG Triethylene Glycol ProtectedTEG->DeprotectedTEG H2, Pd/C

Caption: Reaction pathways for the benzylation and deprotection of TEG.

In-Depth Technical Guide: Triethylene Glycol Monobenzyl Ether Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety and handling precautions for Triethylene Glycol Monobenzyl Ether (CAS No. 55489-58-2). It is intended for researchers, scientists, and professionals in drug development who may handle this substance.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior and potential hazards.

PropertyValueReference
Molecular Formula C13H20O4[1]
Molecular Weight 240.30 g/mol [1]
Appearance Liquid[1]
Boiling Point 358 °C at 760 mmHg[1]
Density 1.09 g/cm³[1]
CAS Number 55489-58-2[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1][2]
Skin Corrosion/Irritation2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Hazard Pictograms:

alt text

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wear appropriate personal protective equipment (PPE).[1]

Storage:

  • Store in a well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store locked up.[1]

  • Recommended storage temperature is between 15-25°C.[3]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

Control ParameterRecommendation
Engineering Controls Use in a well-ventilated area. Local exhaust ventilation is recommended.[1]
Eye/Face Protection Wear safety glasses with side-shields or chemical safety goggles.[1]
Skin Protection Wear protective gloves and impervious clothing.[1]
Respiratory Protection If ventilation is inadequate, use a suitable respirator.[1]

First-Aid Measures

In case of exposure, immediate first aid is crucial.

Exposure RouteFirst-Aid Procedure
If Swallowed Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
If on Skin Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

Fire-Fighting Measures

Suitable Extinguishing Media:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

Unsuitable Extinguishing Media:

  • Do not use a heavy water stream.[3]

Specific Hazards Arising from the Chemical:

  • Combustible liquid.[3]

  • Hazardous decomposition products may include carbon oxides.[3]

Protective Equipment and Precautions for Firefighters:

  • Wear self-contained breathing apparatus and full protective clothing.[1]

Accidental Release Measures

Personal Precautions, Protective Equipment, and Emergency Procedures:

  • Evacuate unnecessary personnel.[3]

  • Wear appropriate personal protective equipment.[1]

  • Ensure adequate ventilation.[1]

Environmental Precautions:

  • Prevent entry into sewers and public waters.[3]

Methods and Materials for Containment and Cleaning Up:

  • Absorb spillage with inert materials (e.g., sand, diatomaceous earth).[3]

  • Collect and place in a suitable container for disposal.[3]

Experimental Protocols

The following sections detail standardized experimental protocols for assessing the toxicity of chemicals like this compound, based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.[4]

Principle: The test substance is administered orally to a group of fasted animals at one of the defined dose levels (5, 50, 300, and 2000 mg/kg body weight). The test's outcome is the observation of mortality or evident toxicity at a specific dose level.

Methodology:

  • Animal Selection: Healthy, young adult rodents (usually rats) of a single sex are used.[5]

  • Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.[5]

  • Dose Preparation: The test substance is typically administered in a constant volume, with the concentration adjusted to achieve the desired dose. Water is the preferred vehicle; if the substance is not soluble in water, an oil (e.g., corn oil) may be used.[5]

  • Administration: The substance is administered by gavage in a single dose.[5]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[5]

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[3]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro test is used to predict the skin irritation potential of a chemical.[6]

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Cell viability is measured to assess the level of irritation.[6]

Methodology:

  • RhE Model: A commercially available RhE model is used.

  • Application of Test Chemical: A small amount of the test chemical is applied to the surface of the RhE tissue.[6]

  • Incubation: The treated tissues are incubated for a defined period.

  • Viability Assessment: After incubation, cell viability is determined using a colorimetric assay, such as the MTT assay. The reduction of MTT to formazan (B1609692) by mitochondrial dehydrogenases in viable cells is quantified spectrophotometrically.[7]

  • Classification: A chemical is identified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.[6]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[8]

Principle: A single dose of the test substance is applied to the eye of an experimental animal. The degree of eye irritation/corrosion is then evaluated by scoring lesions of the conjunctiva, cornea, and iris at specific intervals.[8]

Methodology:

  • Animal Selection: Healthy, adult albino rabbits are typically used.[9]

  • Dose Application: A small, defined amount of the test substance (liquid or solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[9]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[10]

  • Scoring: Ocular lesions are scored according to a standardized system.[10]

  • Reversibility: The reversibility of any observed effects is also assessed.[10]

  • Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[8]

Visualizations

Workflow for Handling a Chemical Spill

G cluster_spill_response Chemical Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate Immediate Action alert Alert Supervisor and Safety Officer evacuate->alert assess Assess the Spill (Identify chemical, quantity, and hazards) alert->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use absorbent materials) ppe->contain cleanup Clean Up Spill Residue contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Document the Incident dispose->report

Caption: A general workflow for responding to a chemical spill.

Hazard Management Process

G cluster_hazard_management Chemical Hazard Management Cycle identify Hazard Identification (GHS Classification, SDS Review) assess Risk Assessment (Evaluate likelihood and severity of harm) identify->assess control Implement Control Measures (Elimination, Substitution, Engineering Controls, Administrative Controls, PPE) assess->control monitor Monitor and Review (Effectiveness of controls, new information) control->monitor monitor->identify Continuous Improvement G cluster_toxicity_pathway General Metabolic Pathway and Toxicity of Glycol Ethers glycol_ether This compound absorption Absorption (Dermal, Inhalation, Oral) glycol_ether->absorption metabolism Metabolism in Liver (Oxidation via Alcohol and Aldehyde Dehydrogenases) absorption->metabolism alkoxy_acid Formation of Toxic Alkoxyacetic Acid Metabolite metabolism->alkoxy_acid toxicity Toxic Effects (e.g., Skin/Eye Irritation, Systemic Toxicity) alkoxy_acid->toxicity

References

A Technical Guide to High-Purity Triethylene Glycol Monobenzyl Ether for the Scientific Community

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of commercial sources, quality specifications, and analytical methodologies for high-purity triethylene glycol monobenzyl ether (CAS No. 55489-58-2).

This compound is a valuable bifunctional molecule, increasingly utilized as a hydrophilic polyethylene (B3416737) glycol (PEG) linker in the synthesis of complex molecules. Its applications are prominent in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein.[1] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, making its purity a critical parameter for reproducible and successful outcomes in drug development and other sensitive applications.[1][2][3]

Commercial Supplier Specifications

The selection of a high-purity reagent is a critical first step in any research or development workflow. The table below summarizes the specifications for this compound from various commercial suppliers to facilitate comparison.

SupplierPurity SpecificationAvailable Analytical Data
MedChemExpress99.76%Certificate of Analysis (CoA), HNMR, RP-HPLC, LCMS[1]
Apollo Scientific98%None specified on product page[4]
Crysdot95%None specified on product page[2]
ChemicalBook98% (Min. Order)None specified on product page[5]

Note: Data is based on publicly available information and may vary by batch. It is imperative to request a batch-specific Certificate of Analysis before purchase.

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is paramount. The primary analytical method for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS), which can effectively separate and identify the target compound from related impurities and residual solvents.

This protocol is a representative method for the quality control of glycol ethers and can be adapted for this compound.[6]

1. Objective: To determine the purity of a this compound sample and identify any potential impurities.

2. Materials and Equipment:

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a suitable capillary column. A column with a cyanopropylphenyl stationary phase is recommended for good separation of glycol ethers.[6][7]

  • Column Example: Rxi-1301Sil MS (30 m, 0.25 mm ID, 0.25 µm) or equivalent.[6]

  • Sample: this compound.

  • Solvent: High-purity, distilled-in-glass grade methanol (B129727) or dichloromethane.

  • Volumetric flasks, pipettes, and syringes.

  • Electronic balance: Accurate to 0.1 mg or better.

3. Standard Preparation:

  • Prepare a stock solution by accurately weighing the this compound reference standard and dissolving it in the chosen solvent to a known concentration (e.g., 1000 µg/mL).

  • Prepare a series of calibration standards by diluting the stock solution to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).

4. Sample Preparation:

  • Accurately weigh the sample to be analyzed and dissolve it in the solvent to a concentration that falls within the calibration range. For example, dilute the sample to a target concentration of approximately 100 ppm.[6]

5. GC-MS Parameters (Example):

  • Injection Volume: 1 µL (split injection, e.g., 30:1 ratio).[6]

  • Injector Temperature: 260 °C.[6]

  • Carrier Gas: Helium at a constant flow.[8]

  • Oven Temperature Program: Start at 40°C, ramp to 240°C. An optimized ramp can significantly shorten analysis time.[6][8]

  • MS Detector: Electron Impact (EI) ionization mode.[8]

  • Scan Range: A range of 20-200 amu is often sufficient, as glycol units fragment readily and do not typically produce abundant ions greater than 150 amu.[6][7]

6. Data Analysis:

  • Integrate the peak area of this compound in both the standards and the sample chromatograms.

  • Construct a calibration curve by plotting the peak area versus concentration for the standards.

  • Determine the concentration of the sample from the calibration curve.

  • Calculate the purity of the sample using the formula:

    • Purity (%) = (Measured Concentration / Expected Concentration) x 100

  • Identify any impurity peaks by comparing their mass spectra to library databases (e.g., NIST).

Visualized Workflows

To further clarify the processes involved in utilizing this compound, the following diagrams illustrate key workflows.

Supplier Qualification Workflow start Start: Identify Need for High-Purity Reagent search Identify Potential Suppliers (e.g., MedChemExpress, Apollo) start->search request_spec Request Technical Data Sheets & Batch-Specific CoA search->request_spec evaluate Evaluate Supplier Data: - Purity (>98%) - Analytical Methods (GC-MS, HPLC) - Impurity Profile request_spec->evaluate evaluate->search Does Not Meet Criteria order Order Sample for In-House QC evaluate->order Meets Initial Criteria qc_test Perform In-House Analysis (e.g., GC-MS Protocol) order->qc_test approve Supplier Approved for Purchase qc_test->approve Passes QC reject Supplier Rejected qc_test->reject Fails QC end End: Qualified Supplier Selected approve->end reject->search

Caption: A logical workflow for qualifying a commercial supplier.

Analytical Workflow for Purity Verification start Receive Reagent Sample prep_std Prepare Calibration Standards (Reference Material) start->prep_std prep_sample Prepare Analytical Sample (Dissolve in Solvent) start->prep_sample gcms GC-MS Analysis: - Inject Standards & Sample - Run Temperature Program prep_std->gcms prep_sample->gcms data_proc Data Processing: - Integrate Peak Areas - Generate Calibration Curve gcms->data_proc calc Calculate Purity & Identify Impurities data_proc->calc report Generate Analysis Report calc->report end Purity Verified report->end

Caption: A standard procedure for purity verification via GC-MS.

References

An In-depth Technical Guide to the Basic Reactivity of the Triethylene Glycol Monobenzyl Ether Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the terminal hydroxyl group in triethylene glycol monobenzyl ether (TEG-Bn). This versatile molecule is of significant interest in various scientific fields, particularly in drug development where it is often utilized as a flexible linker in Proteolysis Targeting Chimeras (PROTACs). Understanding the reactivity of its hydroxyl group is crucial for the successful design and synthesis of complex molecular architectures.

Introduction to this compound (TEG-Bn)

This compound, with the chemical formula C₁₃H₂₀O₄, possesses a primary hydroxyl group at one end of a triethylene glycol chain, while the other end is capped with a benzyl (B1604629) ether. This amphiphilic nature, combining a hydrophilic polyethylene (B3416737) glycol (PEG)-like chain and a hydrophobic benzyl group, imparts unique solubility characteristics. The terminal hydroxyl group is a key functional handle that allows for a wide range of chemical modifications, making TEG-Bn a valuable building block in organic synthesis.

The reactivity of this primary alcohol is influenced by several factors, including the electron-donating effect of the adjacent ether oxygen atoms and the steric hindrance imposed by the bulky benzyl group. While the ether linkages can enhance the nucleophilicity of the hydroxyl group, the benzyl group may moderately impede the approach of bulky reagents.

Acidity of the Hydroxyl Group

The pKa value of the hydroxyl group in TEG-Bn is not widely reported in the literature. However, it is expected to be similar to that of other primary alcohols and polyethylene glycol ethers. The pKa of primary alcohols in water is typically around 16-17. The presence of the ether oxygen atoms in the triethylene glycol chain may slightly decrease the pKa (increase the acidity) due to their electron-withdrawing inductive effect, though this effect is generally modest. For practical purposes in synthesis, the hydroxyl group of TEG-Bn is considered a weak acid and requires a strong base for deprotonation.

Core Reactions of the Hydroxyl Group

The terminal hydroxyl group of TEG-Bn undergoes all the typical reactions of a primary alcohol. The most synthetically useful transformations include etherification, esterification, oxidation, and tosylation.

Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis is a robust method for forming an ether linkage by reacting an alkoxide with an alkyl halide. The hydroxyl group of TEG-Bn can be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile.

Reaction Pathway:

Etherification TEGBn TEG-Bn-OH Alkoxide TEG-Bn-O⁻Na⁺ TEGBn->Alkoxide NaH Product TEG-Bn-OR Alkoxide->Product R-X

Caption: Williamson Ether Synthesis of TEG-Bn.

Experimental Protocol: Synthesis of a Methyl Ether Derivative of TEG-Bn

  • Materials:

  • Procedure:

    • To a solution of TEG-Bn (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add NaH (1.2 eq) portion-wise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

    • Let the reaction warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired methyl ether derivative.

ReactantMolar Eq.Catalyst/BaseSolventTemp. (°C)Time (h)Typical Yield (%)
Methyl Iodide1.5NaH (1.2 eq)THF0 to RT12-1685-95
Ethyl Bromide1.5NaH (1.2 eq)THF0 to RT12-1680-90
Esterification (Fischer Esterification)

Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. The hydroxyl group of TEG-Bn can be esterified with a variety of carboxylic acids under these conditions. To drive the equilibrium towards the product, either the alcohol or the carboxylic acid is used in excess, and the water formed during the reaction is typically removed.[1]

Reaction Pathway:

Esterification TEGBn TEG-Bn-OH Product TEG-Bn-O-C(O)R TEGBn->Product R-COOH, H⁺ cat.

Caption: Fischer Esterification of TEG-Bn.

Experimental Protocol: Synthesis of this compound Acetate

  • Materials:

    • This compound (TEG-Bn)

    • Acetic acid

    • p-Toluenesulfonic acid (p-TSA) or sulfuric acid (H₂SO₄)

    • Toluene

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of TEG-Bn (1.0 eq) in toluene, add acetic acid (3.0 eq) and a catalytic amount of p-TSA (0.1 eq).

    • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the acetate derivative.

Carboxylic AcidMolar Eq.CatalystSolventTemp. (°C)Time (h)Typical Yield (%)
Acetic Acid3.0p-TSA (0.1 eq)TolueneReflux4-890-98
Propionic Acid3.0H₂SO₄ (cat.)TolueneReflux4-888-95

Spectroscopic Data for 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl acetate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.37-7.27 (m, 5H, Ar-H), 4.57 (s, 2H, Ar-CH₂), 4.22 (t, J = 4.8 Hz, 2H, -CH₂-OAc), 3.71-3.64 (m, 8H, -O-CH₂-CH₂-O-), 2.08 (s, 3H, -C(O)CH₃).[2]

Oxidation

The primary hydroxyl group of TEG-Bn can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation Pathways:

Oxidation TEGBn TEG-Bn-OH Aldehyde TEG-Bn-CHO TEGBn->Aldehyde Mild Oxidant (e.g., Swern) CarboxylicAcid TEG-Bn-COOH TEGBn->CarboxylicAcid Strong Oxidant (e.g., Jones) Aldehyde->CarboxylicAcid Strong Oxidant (e.g., Jones)

Caption: Oxidation of the TEG-Bn hydroxyl group.

Experimental Protocol 1: Swern Oxidation to the Aldehyde

The Swern oxidation is a mild and efficient method for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[3][4][5][6][7][8]

  • Materials:

  • Procedure:

    • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise.

    • Stir the mixture for 15 minutes.

    • Add a solution of TEG-Bn (1.0 eq) in anhydrous DCM dropwise and stir for another 30 minutes at -78 °C.

    • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Jones Oxidation to the Carboxylic Acid

The Jones oxidation is a strong oxidation that converts primary alcohols directly to carboxylic acids.[9][10][11]

  • Materials:

  • Procedure:

    • Prepare the Jones reagent by dissolving CrO₃ in water and slowly adding concentrated H₂SO₄.

    • To a solution of TEG-Bn (1.0 eq) in acetone at 0 °C, add the Jones reagent dropwise until a persistent orange color is observed.

    • Stir the reaction for 1-2 hours at 0 °C.

    • Quench the excess oxidant by adding isopropanol until the solution turns green.

    • Remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the carboxylic acid.

ReactionOxidizing AgentSolventTemp. (°C)ProductTypical Yield (%)
Swern Oxidation(COCl)₂, DMSO, TEADCM-78 to RTAldehyde80-90
Jones OxidationCrO₃, H₂SO₄Acetone0Carboxylic Acid75-85
Tosylation

Tosylation of the hydroxyl group converts it into a good leaving group (tosylate), which is useful for subsequent nucleophilic substitution reactions.

Reaction Pathway:

Tosylation TEGBn TEG-Bn-OH Tosylate TEG-Bn-OTs TEGBn->Tosylate TsCl, Pyridine

References

Methodological & Application

Application Notes and Protocols for Surface Functionalization with Triethylene Glycol Monobenzyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of surfaces with triethylene glycol (TEG) derivatives is a critical technique for modulating interfacial properties in a variety of biomedical and pharmaceutical applications. Specifically, the use of triethylene glycol monobenzyl ether offers a unique combination of hydrophilicity, conferred by the TEG moiety, and the potential for further chemical modification or specific interactions involving the benzyl (B1604629) group. This surface modification is particularly valuable for reducing non-specific protein adsorption and cellular adhesion, which is a crucial requirement for implantable medical devices, diagnostic platforms, and drug delivery systems.[1][2][3] The oligo(ethylene glycol) chains extend into the aqueous environment, creating a hydrated layer that sterically hinders the close approach of proteins and cells, thereby preventing biofouling.[3][4]

These application notes provide detailed protocols for the functionalization of gold and silicon dioxide surfaces with this compound derivatives. Additionally, methods for the characterization of these modified surfaces and the assessment of their efficacy in resisting protein adsorption are described.

Key Applications

  • Non-fouling Surfaces: Creating surfaces that resist the non-specific adsorption of proteins and adhesion of cells is essential for the in vivo performance of medical devices and the accuracy of in vitro diagnostic assays.[1][3][5]

  • Drug Delivery: Functionalized nanoparticles and surfaces can be used to control the interaction with biological systems, improving circulation times and targeting of therapeutic agents.[6][7]

  • Tissue Engineering: Modifying the surface of scaffolds can guide cell behavior, promoting specific cell attachment and tissue formation while preventing unwanted cellular adhesion.[8][9]

  • Biosensors: Minimizing non-specific binding on sensor surfaces is critical for achieving high sensitivity and specificity.[2]

Data Presentation

The effectiveness of surface functionalization is typically assessed by measuring changes in surface properties, such as wettability, and by quantifying the reduction in protein adsorption. The following tables summarize typical data obtained when modifying surfaces with short-chain ethylene (B1197577) glycol derivatives.

Table 1: Water Contact Angle Measurements on Modified Surfaces

Surface TypeWater Contact Angle (θ)Reference
Unmodified Gold~85°[10]
TEG-modified Gold~30-40°[11]
Unmodified Silicon Dioxide~45°[12]
TEG-modified Silicon Dioxide~25-35°[12]

Table 2: Protein Adsorption on Modified Surfaces

Surface TypeFibrinogen Adsorption (ng/cm²)Reference
Unmodified Gold> 300[1]
TEG-modified Gold< 20[1]
Unmodified Polystyrene~400[13]
COOH-functionalized Polystyrene~250[13]

Experimental Protocols

Protocol 1: Functionalization of Gold Surfaces using a Thiol-Derivatized this compound

This protocol describes the formation of a self-assembled monolayer (SAM) of a thiol-derivatized this compound on a gold surface. This method is widely used due to the strong affinity of sulfur for gold, leading to the formation of a stable and well-ordered monolayer.[2]

Materials:

  • Gold-coated substrates (e.g., gold-coated glass slides or silicon wafers)

  • 11-mercapto-1-undecanol

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Methanesulfonyl chloride

  • Sodium azide

  • Lithium aluminum hydride (LAH) or Triphenylphosphine (PPh₃)

  • Ethanol (B145695), absolute

  • Ultrapure water

  • Nitrogen gas

Procedure:

  • Synthesis of Thiol-derivatized this compound:

    • This multi-step synthesis first involves the conversion of the terminal hydroxyl group of this compound to a better leaving group, followed by nucleophilic substitution to introduce a thiol or a precursor. A plausible synthetic route is outlined in the diagram below. Note: This synthesis should be performed by a qualified chemist in a controlled laboratory environment.

  • Substrate Preparation:

    • Clean the gold substrates by sonicating in a sequence of acetone, ethanol, and ultrapure water (15 minutes each).

    • Dry the substrates under a stream of nitrogen.

    • Treat the substrates with UV-Ozone for 15 minutes to remove any organic contaminants.

  • SAM Formation:

    • Prepare a 1 mM solution of the thiol-derivatized this compound in absolute ethanol.

    • Immerse the cleaned gold substrates in the thiol solution.

    • Incubate for 18-24 hours at room temperature in a dark, nitrogen-purged environment to allow for the formation of a well-ordered SAM.

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution.

    • Rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.

    • Dry the functionalized substrates under a gentle stream of nitrogen.

    • Store in a desiccator until further use.

Protocol 2: Functionalization of Silicon Dioxide Surfaces using a Silane-Derivatized this compound

This protocol details the modification of silicon dioxide surfaces (e.g., glass, quartz, or silicon wafers) using a silane (B1218182) derivative of this compound. The silane group reacts with the hydroxyl groups on the surface to form a stable covalent bond.

Materials:

  • Silicon dioxide-based substrates (e.g., glass slides, silicon wafers)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Toluene, anhydrous

  • Ethanol

  • Ultrapure water

  • Nitrogen gas

Procedure:

  • Synthesis of Silane-Derivatized this compound:

    • The terminal hydroxyl group of this compound can be functionalized to react with the amine group of APTES. For example, by converting the hydroxyl to a carboxylic acid and then using a carbodiimide (B86325) coupling agent. Note: This synthesis should be performed by a qualified chemist.

  • Substrate Preparation:

    • Clean the silicon dioxide substrates by sonicating in a sequence of detergent solution, ultrapure water, and ethanol (15 minutes each).

    • Dry the substrates under a stream of nitrogen.

    • Activate the surface by treating with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) to generate hydroxyl groups.

  • Silanization:

    • Prepare a 2% (v/v) solution of the silane-derivatized this compound in anhydrous toluene.

    • Immerse the cleaned and activated substrates in the silane solution.

    • Incubate for 2-4 hours at room temperature or 30 minutes at 60°C.

  • Rinsing and Curing:

    • Remove the substrates from the silane solution.

    • Rinse thoroughly with toluene, followed by ethanol, to remove excess silane.

    • Dry the substrates under a gentle stream of nitrogen.

    • Cure the silane layer by baking in an oven at 110°C for 30-60 minutes.

Characterization and Validation Protocols

Protocol 3: Water Contact Angle Goniometry

This protocol is for assessing the hydrophilicity of the surface before and after functionalization. A decrease in the water contact angle is indicative of a more hydrophilic surface, which is expected after modification with TEG.

Procedure:

  • Place the substrate on the goniometer stage.

  • Dispense a small droplet (2-5 µL) of ultrapure water onto the surface.

  • Capture an image of the droplet and use the software to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.

  • Repeat the measurement at multiple locations on the surface to ensure homogeneity.

Protocol 4: Protein Adsorption Assay (ELISA-based)

This protocol provides a method to quantify the amount of protein that adsorbs to the functionalized surface.

Materials:

  • Functionalized and control (unmodified) substrates

  • Protein solution (e.g., 1 mg/mL Fibrinogen or Bovine Serum Albumin in PBS)

  • Primary antibody specific to the adsorbed protein

  • Secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP)

  • Enzyme substrate (e.g., TMB)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Incubate the functionalized and control substrates with the protein solution for 1 hour at 37°C.

  • Wash the substrates three times with the wash buffer to remove unbound protein.

  • Block any remaining non-specific binding sites by incubating with blocking buffer for 1 hour at room temperature.

  • Wash the substrates three times with the wash buffer.

  • Incubate with the primary antibody for 1 hour at room temperature.

  • Wash the substrates three times with the wash buffer.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the substrates five times with the wash buffer.

  • Add the enzyme substrate and incubate until a color change is observed.

  • Stop the reaction with a stop solution and measure the absorbance using a plate reader. The absorbance is proportional to the amount of adsorbed protein.

Visualizations

G cluster_synthesis Synthesis of Thiol-Derivatized TEG Monobenzyl Ether cluster_functionalization Surface Functionalization Workflow TEG_Bn Triethylene Glycol Monobenzyl Ether TEG_OMs Mesylated TEG Monobenzyl Ether TEG_Bn->TEG_OMs MsCl, TEA TEG_N3 Azido-TEG Monobenzyl Ether TEG_OMs->TEG_N3 NaN3 TEG_NH2 Amino-TEG Monobenzyl Ether TEG_N3->TEG_NH2 Reduction (e.g., LAH or PPh3/H2O) TEG_SH Thiol-TEG Monobenzyl Ether start Start: Clean Gold Substrate uv_ozone UV-Ozone Treatment start->uv_ozone sam_formation Incubation in Thiol Solution (18-24h) uv_ozone->sam_formation rinsing Rinsing with Ethanol sam_formation->rinsing drying Drying with Nitrogen rinsing->drying characterization Surface Characterization (Contact Angle, XPS, AFM) drying->characterization end Functionalized Surface characterization->end

Caption: Synthesis and surface functionalization workflow.

Caption: Principle of protein resistance on a TEG-functionalized surface.

Caption: Chemical structure on a gold surface.

References

Application Note and Protocol: Purification of Triethylene Glycol Monobenzyl Ether by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol monobenzyl ether is a valuable intermediate in organic synthesis, often used as a linker or building block in the development of more complex molecules, including pharmaceuticals and functional materials. Its synthesis, typically involving the monobenzylation of triethylene glycol, often yields a mixture of the desired product, unreacted starting material, and the corresponding bisbenzyl ether byproduct.[1] Effective purification is therefore crucial to ensure the quality and reliability of subsequent reactions and final products.

This application note provides a detailed protocol for the purification of this compound using silica (B1680970) gel column chromatography. This method separates compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase, allowing for the isolation of the target compound with high purity.

Principle of Separation

Column chromatography separates molecules based on their polarity. In this case, a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent). The components of the crude mixture will travel down the column at different rates depending on their polarity. The more polar a compound is, the more strongly it will adhere to the silica gel, and the slower it will move. The less polar a compound is, the more it will stay in the mobile phase and the faster it will move down the column.

In the purification of this compound, the starting material, triethylene glycol, is the most polar and will be strongly retained on the column. The desired monobenzylated product is less polar than the starting diol but more polar than the bisbenzylated byproduct. The bisbenzyl ether is the least polar of the three and will elute from the column first. By carefully selecting the solvent system (mobile phase), a clean separation of these components can be achieved.

Experimental Protocol

This protocol outlines the necessary steps for the purification of this compound from a crude reaction mixture.

Materials and Equipment

Materials:

  • Crude this compound

  • Silica gel (e.g., MERK, Silica gel 60, 70-230 mesh)[1]

  • n-Hexane (ACS grade)

  • Ethyl acetate (B1210297) (ACS grade)

  • Dichloromethane (DCM) or Chloroform (B151607) (CHCl₃)

  • Methanol (MeOH) or Ethanol (EtOH) and Isopropanol (IPA)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Sand (sea sand, washed and dried)

  • Cotton or glass wool

Equipment:

  • Glass chromatography column with a stopcock

  • Separatory funnel or dropping funnel

  • Beakers and Erlenmeyer flasks

  • Round-bottom flasks

  • Test tubes or fraction collection vials

  • Rotary evaporator

  • TLC developing chamber

  • UV lamp for TLC visualization

  • Glass stirring rod

  • Spatula

  • Clamps and stand

Determination of Eluent System by Thin Layer Chromatography (TLC)

Before performing the column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that gives good separation between the desired product and the impurities, with the Rf value of the product ideally between 0.2 and 0.4.

  • Prepare several eluent systems for testing. Good starting points for polar compounds like glycol ethers are mixtures of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate). Other systems to test, especially if streaking is observed, include chloroform/methanol or a gradient of ethanol/isopropanol in chloroform.[2]

  • Dissolve a small amount of the crude reaction mixture in a few drops of a suitable solvent (e.g., dichloromethane).

  • Spot the dissolved crude mixture onto a TLC plate.

  • Place the TLC plate in a developing chamber containing one of the test eluent systems.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with an appropriate agent (e.g., potassium permanganate (B83412) stain, which is effective for alcohols).

  • Calculate the Rf values for each spot (Rf = distance traveled by spot / distance traveled by solvent front).

  • Adjust the polarity of the eluent system to achieve the desired separation and Rf value for the this compound. An increase in the proportion of the more polar solvent will increase the Rf values.

Column Preparation (Wet Packing Method)
  • Ensure the chromatography column is clean, dry, and vertically clamped to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Add a thin layer (about 1 cm) of sand on top of the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the chosen eluent system. The amount of silica gel will depend on the amount of crude product to be purified (typically a 20:1 to 50:1 weight ratio of silica to crude product).

  • Pour the silica slurry into the column. Use a funnel to avoid spilling.

  • Gently tap the side of the column to help the silica pack evenly and to remove any air bubbles.

  • Open the stopcock to drain some of the solvent, which will help in the packing process. Do not let the solvent level drop below the top of the silica bed.

  • Once the silica has settled, add another thin layer of sand on top of the silica bed to protect it from being disturbed during sample and eluent addition.

  • Continuously add the eluent to the column and let it run through until the packed bed is stable and the eluent level is just above the top layer of sand.

Sample Loading
  • Dry Loading (Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Wet Loading:

    • Dissolve the crude product in the smallest possible volume of the eluent.

    • Using a pipette, carefully add this solution to the top of the column, allowing it to adsorb onto the silica.

    • Rinse the flask with a small amount of eluent and add this to the column to ensure all the product is transferred.

Elution and Fraction Collection
  • Carefully add the eluent to the column, filling the space above the packed silica. A separatory funnel can be used as a reservoir to continuously supply the eluent.

  • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., in test tubes or vials).

  • Maintain a constant flow rate. A slow and steady flow generally results in better separation.

  • If a gradient elution is required (as suggested for better separation of PEG-containing compounds), start with a less polar solvent mixture and gradually increase the polarity by adding more of the polar solvent to the eluent reservoir. A slow gradient of 1-10% of a 1:1 ethanol/isopropanol mixture in chloroform can be effective.[2]

  • Monitor the separation by collecting small aliquots from the collected fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure this compound.

Product Isolation
  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.

Data Presentation

The effectiveness of the purification process can be quantified by comparing the purity of the material before and after column chromatography.

Analyte Method Purity Before Chromatography (%) Purity After Chromatography (%) Major Impurities
This compoundHPLC-UV or ¹H NMR~75%>98%Triethylene Glycol, Triethylene Glycol Dibenzyl Ether

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Eluent System column_prep Column Packing (Wet Slurry Method) tlc->column_prep sample_prep Sample Preparation (Dry Loading) column_prep->sample_prep sample_load Sample Loading onto Column sample_prep->sample_load elution Elution with Gradient Solvent System sample_load->elution collection Fraction Collection elution->collection frac_analysis TLC Analysis of Fractions collection->frac_analysis pooling Pooling of Pure Fractions frac_analysis->pooling evaporation Solvent Evaporation pooling->evaporation final_product Purified this compound evaporation->final_product

Caption: Workflow for the purification of this compound.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the logical separation of components based on their polarity during column chromatography.

G cluster_column Silica Gel Column (Stationary Phase) start Crude Product Mixture (on top of column) eluent Eluent Flow (Mobile Phase) dibenzyl Triethylene Glycol Dibenzyl Ether (Least Polar) eluent->dibenzyl Fastest Elution monobenzyl This compound (Moderately Polar) eluent->monobenzyl Intermediate Elution glycol Triethylene Glycol (Most Polar) eluent->glycol Slowest Elution fraction1 Fraction 1: Dibenzyl Ether dibenzyl->fraction1 fraction2 Fraction 2: Monobenzyl Ether monobenzyl->fraction2 fraction3 Fraction 3: Triethylene Glycol glycol->fraction3

Caption: Separation principle based on polarity in column chromatography.

References

Application Notes and Protocols for the Deprotection of Triethylene Glycol Monobenzyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyl (B1604629) ether is a widely utilized protecting group for hydroxyl functionalities in organic synthesis due to its stability under a broad range of reaction conditions, including acidic and basic media. In the context of modifying triethylene glycol (TEG), a common hydrophilic linker in drug development and bioconjugation, the monobenzyl ether serves as a key intermediate. The selective removal of this benzyl group is a critical step to unmask the hydroxyl group for subsequent conjugation or derivatization.

These application notes provide detailed protocols and comparative data for the deprotection of the benzyl group from triethylene glycol monobenzyl ether, focusing on the most common and efficient methods: catalytic hydrogenation and catalytic transfer hydrogenation.

Deprotection Methodologies

The cleavage of the benzyl ether linkage in this compound is typically achieved through reductive methods. These methods are favored for their mild conditions and high efficiency.

Catalytic Hydrogenolysis

This is the most frequently employed method for benzyl ether deprotection. It involves the use of hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via the cleavage of the carbon-oxygen bond, yielding the desired triethylene glycol and toluene (B28343) as a byproduct.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation offers a milder and often faster alternative to traditional catalytic hydrogenolysis, avoiding the need for pressurized hydrogen gas. This technique utilizes a hydrogen donor in the presence of a palladium catalyst. Common hydrogen donors include formic acid, ammonium (B1175870) formate, cyclohexene, and triethylsilane.[1] The choice of hydrogen donor can influence the reaction rate and selectivity.

Data Presentation

The following tables summarize the quantitative data for the deprotection of benzyl ethers, providing a comparison of different methods and conditions. While specific data for this compound is limited in the literature, the presented data for analogous simple benzyl ethers serve as a strong predictive model for reaction performance.

Table 1: Catalytic Hydrogenolysis of Benzyl Ethers

SubstrateCatalyst (mol%)H2 PressureSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl Ether (general)10% Pd/C (1-2)1 bar (balloon)Methanol (B129727) or Ethanol (B145695)Room Temp16>95General Procedure
Aryl Benzyl EtherPd(0) EnCat™ 30NP (10)1 bar (balloon)EthanolRoom TempOvernight100Sigma-Aldrich

Table 2: Catalytic Transfer Hydrogenation of Benzyl Ethers

SubstrateCatalystHydrogen DonorSolventTemperature (°C)TimeYield (%)Reference
Carbohydrate Benzyl Ethers10% Pd/CTriethylsilane (3 equiv.)MethanolRoom Temp30-120 min80-90[2]
Carbohydrate Benzyl Ethers10% Pd/CFormic AcidMethanolRoom TempMinutes>90[1]
Aryl Benzyl EthersPd(0) EnCat™ 30NP (10 mol%)Cyclohexene/Acetic AcidEthanolReflux2-4 h100Sigma-Aldrich

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C)

This protocol describes a general procedure for the debenzylation of this compound using hydrogen gas and a Pd/C catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol (ACS grade)

  • Hydrogen gas (balloon or cylinder)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolve this compound in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution (typically 5-10 mol% of the substrate).

  • Seal the flask and flush with an inert gas (nitrogen or argon) to remove air.

  • Introduce hydrogen gas to the flask, typically via a balloon or from a cylinder, and maintain a positive pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen gas and flush the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude triethylene glycol.

  • Purify the product by column chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Palladium on Carbon (Pd/C) and Triethylsilane

This protocol provides a method for the debenzylation of this compound using triethylsilane as a hydrogen donor.[2]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Triethylsilane (Et3SiH)

  • Methanol (ACS grade)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add 10% Pd/C to the solution (typically 10 mg per 100 mg of substrate).[2]

  • To the stirred suspension, add triethylsilane (typically 3 equivalents relative to the substrate) dropwise at room temperature.[2]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by passing it through a short pad of silica (B1680970) gel if necessary.

Mandatory Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_reagents1 Reagents cluster_reagents2 Reagents cluster_workup Workup & Purification cluster_product Final Product Start Triethylene Glycol Monobenzyl Ether Method1 Catalytic Hydrogenolysis Start->Method1 Method2 Catalytic Transfer Hydrogenation Start->Method2 Reagents1 Pd/C, H₂ Methanol/Ethanol Workup Filtration (Removal of Catalyst) Method1->Workup Reagents2 Pd/C, Hydrogen Donor (e.g., Et₃SiH, HCOOH) Methanol Method2->Workup Purification Solvent Evaporation & Column Chromatography Workup->Purification Product Triethylene Glycol Purification->Product

Caption: Experimental workflow for the deprotection of this compound.

Signaling_Pathway A Triethylene Glycol Monobenzyl Ether B Catalytic Hydrogenation (Reductive Cleavage) A->B C Triethylene Glycol (Deprotected Product) B->C D Toluene (Byproduct) B->D E Pd/C Catalyst + H₂ Gas E->B

Caption: Deprotection of benzyl group via catalytic hydrogenation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Triethylene Glycol Monobenzyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of triethylene glycol monobenzyl ether.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete, but after workup, I see multiple spots on my TLC plate. What are the likely side products?

A1: The synthesis of this compound via the Williamson ether synthesis is prone to the formation of several side products. The most common of these is the dibenzylated product , triethylene glycol dibenzyl ether. This occurs because triethylene glycol is a diol, and both hydroxyl groups can react with the benzyl (B1604629) halide. Other potential impurities include unreacted starting materials, namely triethylene glycol and benzyl halide.

Q2: How can I minimize the formation of the dibenzylated side product?

A2: To favor the formation of the desired monoether, you can adjust the stoichiometry of your reactants. Using a molar excess of triethylene glycol relative to the benzyl halide will statistically favor the mono-alkylation. A slow, dropwise addition of the benzyl halide to the reaction mixture can also help to reduce the likelihood of the second hydroxyl group reacting.

Q3: I'm observing a significant amount of unreacted triethylene glycol in my product mixture. What could be the cause?

A3: A large amount of unreacted triethylene glycol could be due to several factors:

  • Insufficient base: Ensure that at least one equivalent of a strong base (like sodium hydride) is used to deprotonate the triethylene glycol to form the alkoxide.

  • Reaction time: The reaction may not have been allowed to proceed to completion. Typical Williamson ether syntheses can run for 1 to 8 hours.[1]

  • Reaction temperature: The reaction is often conducted at elevated temperatures, typically between 50 and 100 °C, to ensure a reasonable reaction rate.[1]

  • Purity of reagents: The presence of water in your reagents or solvent can quench the alkoxide, preventing it from reacting with the benzyl halide.

Q4: My reaction seems to have stalled, and I'm not seeing the formation of the desired product. What should I check?

A4: If your reaction is not proceeding, consider the following:

  • Base strength: A sufficiently strong base, such as sodium hydride (NaH) or potassium hydride (KH), is necessary to deprotonate the alcohol to form the reactive alkoxide.[2]

  • Solvent choice: Protic solvents can slow down the SN2 reaction. Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are generally preferred.[1]

  • Leaving group: Ensure you are using a benzyl halide with a good leaving group, such as benzyl bromide or benzyl iodide, as these are more reactive than benzyl chloride.

Troubleshooting Guide: Common Side Products and Solutions

ProblemPotential CauseRecommended Solution
Presence of a higher molecular weight, less polar spot on TLC Formation of triethylene glycol dibenzyl ether.Use a molar excess of triethylene glycol. Add the benzyl halide slowly to the reaction mixture.
Significant amount of highly polar starting material remaining Incomplete reaction or insufficient deprotonation of triethylene glycol.Ensure the use of at least one equivalent of a strong, anhydrous base. Increase reaction time or temperature.
Multiple unexpected spots on TLC Degradation of starting materials or solvent impurities.Use purified, anhydrous solvents and fresh reagents. Avoid excessively high reaction temperatures.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example of a Williamson ether synthesis for preparing this compound.

Materials:

  • Triethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a stirred suspension of sodium hydride (1.0 eq) in anhydrous DMF is cooled to 0 °C.

  • A solution of triethylene glycol (1.5 eq) in anhydrous DMF is added dropwise to the sodium hydride suspension over 30 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 30 minutes.

  • The mixture is cooled back to 0 °C, and benzyl bromide (1.0 eq) is added dropwise.

  • The reaction is then heated to 70 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the benzyl bromide.

  • After cooling to room temperature, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is partitioned between diethyl ether and water. The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with water and then brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to separate the desired this compound from the dibenzylated product and unreacted triethylene glycol.

Reaction Pathway Diagram

The following diagram illustrates the reaction pathways in the synthesis of this compound, including the formation of the common dibenzylated side product.

Synthesis_Pathway TEG Triethylene Glycol (HO-(CH₂CH₂O)₃-H) Alkoxide Monoalkoxide (Na⁺⁻O-(CH₂CH₂O)₃-H) TEG->Alkoxide + NaH (Step 1a) NaH NaH Monoether Triethylene Glycol Monobenzyl Ether (BnO-(CH₂CH₂O)₃-H) Alkoxide->Monoether + Benzyl Bromide (Step 2a - Desired) Dialkoxide Dialkoxide (Na⁺⁻O-(CH₂CH₂O)₃-⁻Na⁺) Alkoxide->Dialkoxide + NaH (Step 1b) BnBr Benzyl Bromide (Bn-Br) Diether Triethylene Glycol Dibenzyl Ether (BnO-(CH₂CH₂O)₃-Bn) Monoether->Diether + NaH, then + Benzyl Bromide (Side Reaction) Dialkoxide->Diether + 2 Benzyl Bromide

Caption: Reaction scheme for the synthesis of this compound.

References

Troubleshooting low yield in triethylene glycol monobenzyl ether reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triethylene Glycol Monobenzyl Ether Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Low Yield in this compound Reactions

Low yield is a common issue in the synthesis of this compound via Williamson ether synthesis. This guide provides a systematic approach to identifying and resolving potential problems.

Logical Troubleshooting Flowchart

The following diagram illustrates a step-by-step process for troubleshooting low reaction yield.

TroubleshootingFlowchart start Low Yield Observed check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents incomplete_reaction Incomplete Reaction? check_reagents->incomplete_reaction Reagents OK check_conditions 2. Review Reaction Conditions side_reactions Significant Side Products? check_conditions->side_reactions Conditions OK check_workup 3. Analyze Work-up and Purification product_loss Product Loss During Purification? check_workup->product_loss Work-up OK incomplete_reaction->check_conditions Yes optimize_reagents Solution: Use fresh, anhydrous reagents. Verify stoichiometry. incomplete_reaction->optimize_reagents No side_reactions->check_workup Yes optimize_conditions Solution: Optimize base, solvent, temperature, and reaction time. side_reactions->optimize_conditions No optimize_workup Solution: Modify extraction and chromatography protocols. product_loss->optimize_workup No end Improved Yield product_loss->end Yes optimize_reagents->end optimize_conditions->end optimize_workup->end

Caption: A decision tree for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Reaction Setup and Reagents

Q1: What is the most common cause of low yield in the Williamson ether synthesis of this compound?

A1: The most frequent cause of low yield is the presence of water in the reaction. Triethylene glycol is hygroscopic and will readily absorb moisture from the atmosphere. Water will react with the strong base (e.g., sodium hydride) required for the reaction, quenching it and preventing the deprotonation of the glycol. This leads to a significant reduction in the formation of the desired alkoxide nucleophile.[1] Always use anhydrous solvents and dry your triethylene glycol before use.

Q2: Which base should I use for the deprotonation of triethylene glycol?

A2: Sodium hydride (NaH) is a commonly used and effective base for deprotonating alcohols in Williamson ether synthesis.[1][2] It forms hydrogen gas as a byproduct, which evolves from the reaction mixture, driving the reaction forward. Other strong bases like potassium hydride (KH) can also be used. Weaker bases, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), are generally not strong enough to completely deprotonate the alcohol, which can result in an incomplete reaction and lower yields.

Q3: Can I use an excess of triethylene glycol to favor the mono-substituted product?

A3: Yes, using an excess of triethylene glycol (e.g., 2-4 equivalents) can statistically favor the formation of the monobenzyl ether over the dibenzyl ether. However, this will require a more rigorous purification step to remove the unreacted triethylene glycol.

Reaction Conditions

Q4: What is the optimal solvent for this reaction?

A4: Anhydrous polar aprotic solvents are ideal for Williamson ether synthesis.[3] Tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) are excellent choices.[1] These solvents effectively dissolve the reactants and facilitate the SN2 reaction mechanism without participating in the reaction.

Q5: What is the recommended reaction temperature?

A5: The reaction is typically carried out in two stages. The initial deprotonation of triethylene glycol with sodium hydride is often performed at 0°C to control the exothermic reaction and the evolution of hydrogen gas. After the deprotonation is complete, the benzyl (B1604629) bromide is added, and the reaction mixture is allowed to warm to room temperature and may be heated to 50-60°C to ensure the reaction goes to completion.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

Side Reactions and Byproducts

Q6: What are the main side reactions that can occur?

A6: The primary side reactions include:

  • Dibenzylation: Reaction of the desired monobenzyl ether product with another molecule of benzyl bromide to form triethylene glycol dibenzyl ether.

  • Elimination: The alkoxide can act as a base and promote the elimination of HBr from benzyl bromide to form stilbene, although this is less common with primary halides.[4]

  • Reaction with residual water: As mentioned, any water present will quench the base and inhibit the primary reaction.

Q7: How can I minimize the formation of the dibenzyl ether byproduct?

A7: To minimize dibenzylation, you can:

  • Use an excess of triethylene glycol.

  • Add the benzyl bromide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Monitor the reaction closely by TLC and stop it once the starting material is consumed and before a significant amount of the dibenzyl ether is formed.

Work-up and Purification

Q8: How do I quench the reaction and work it up?

A8: The reaction should be quenched by carefully and slowly adding a protic solvent to neutralize any unreacted sodium hydride. This is typically done at 0°C by adding methanol (B129727) or ethanol (B145695) dropwise until the evolution of hydrogen gas ceases. Afterwards, water can be added, and the product is extracted into an organic solvent like ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure.

Q9: What is the best way to purify the final product?

A9: Column chromatography on silica (B1680970) gel is the most effective method for purifying this compound from unreacted triethylene glycol, the dibenzyl ether byproduct, and any other impurities. A gradient of ethyl acetate in hexanes is a common eluent system.

Quantitative Data Summary

ParameterRecommended ConditionRationalePotential Issue if Deviated
Base Sodium Hydride (NaH)Strong, non-nucleophilic base; drives reaction forward.Incomplete deprotonation, low yield.
Solvent Anhydrous THF or DMFPolar aprotic, dissolves reactants, facilitates SN2.Side reactions, slow reaction rate.
Temperature 0°C (deprotonation), RT to 60°C (alkylation)Controls exothermicity, promotes reaction completion.Uncontrolled reaction, side reactions.
Stoichiometry Excess Triethylene GlycolFavors mono-substitution.Increased dibenzylation if benzyl bromide is in excess.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Reaction Workflow Diagram

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dry_teg Dry Triethylene Glycol add_teg_solvent Add TEG and THF dry_teg->add_teg_solvent setup_glassware Assemble Anhydrous Glassware setup_glassware->add_teg_solvent add_nah Add NaH at 0°C add_teg_solvent->add_nah stir_deprotonation Stir for 1h at 0°C add_nah->stir_deprotonation add_bnbr Add Benzyl Bromide Dropwise stir_deprotonation->add_bnbr warm_react Warm to RT and Stir Overnight add_bnbr->warm_react monitor_tlc Monitor by TLC warm_react->monitor_tlc quench Quench with Methanol monitor_tlc->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate chromatography Silica Gel Chromatography dry_concentrate->chromatography characterize Characterize Product chromatography->characterize

Caption: A typical workflow for the synthesis of this compound.

Materials:

  • Triethylene glycol (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous triethylene glycol (2.0 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Add anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Stir the suspension at 0°C for 1 hour.

  • Alkylation: Slowly add benzyl bromide (1.0 equivalent) dropwise to the reaction mixture at 0°C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is complete when the benzyl bromide spot has disappeared.

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of methanol until gas evolution ceases. Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

References

Stability of triethylene glycol monobenzyl ether under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of triethylene glycol monobenzyl ether under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a relatively stable compound under neutral conditions. However, its stability is compromised under strong acidic or basic conditions, and in the presence of strong oxidizing or reducing agents. The benzyl (B1604629) ether linkage is susceptible to cleavage by strong acids, while the polyether chain can be degraded under harsh basic conditions.

Q2: How does this compound degrade under acidic conditions?

Under strongly acidic conditions, the benzyl ether linkage of this compound can be cleaved.[1][2] The reaction is initiated by the protonation of the ether oxygen, which makes it a better leaving group. Subsequently, the C-O bond is broken through either an SN1 or SN2 mechanism, depending on the reaction conditions and the structure of the molecule.[3] This cleavage results in the formation of triethylene glycol and benzyl alcohol or corresponding benzyl derivatives.

Q3: What is the expected degradation pathway under basic conditions?

While the benzyl ether group is generally stable to base, the poly(ethylene glycol) chain can be susceptible to degradation under strongly basic conditions, especially at elevated temperatures. This degradation can occur via a base-catalyzed hydrolysis mechanism, although it is generally slower than acid-catalyzed cleavage of the benzyl ether.[4]

Q4: What are the typical degradation products of this compound?

  • Under acidic conditions: The primary degradation products are triethylene glycol and benzyl alcohol. Further reactions of the benzyl carbocation can lead to other benzyl derivatives.

  • Under basic conditions: Degradation of the polyethylene (B3416737) glycol chain can lead to the formation of smaller glycols like diethylene glycol (DEG) and monoethylene glycol (MEG).[5]

  • Under oxidative conditions: Oxidative cleavage of the benzyl ether can yield a benzoic ester, which can be further hydrolyzed to benzoic acid and triethylene glycol.[1]

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
Unexpected loss of the benzyl protecting group during a reaction. The reaction conditions are too acidic. Benzyl ethers are labile to strong acids.[1][6]- Use milder acidic conditions or buffered systems. - Consider using an alternative protecting group that is more stable to acid if strong acidic conditions are required for other transformations.
Slow or incomplete reaction when attempting to cleave the benzyl ether. In catalytic hydrogenolysis, the catalyst may be poisoned by sulfur-containing compounds or other impurities.[7] Insufficient hydrogen pressure or poor catalyst activity can also be a factor.[7]- Ensure all reagents and solvents are pure. - Use a fresh batch of catalyst. - Increase hydrogen pressure. - For Lewis acid-mediated cleavage, ensure the Lewis acid is not quenched by water or other nucleophilic impurities.
Degradation of the triethylene glycol chain is observed. The reaction is being run under strongly basic conditions, potentially at elevated temperatures.- If possible, use milder basic conditions or lower the reaction temperature. - If harsh basic conditions are necessary, shorten the reaction time as much as possible.
Formation of multiple unexpected byproducts. This could be due to a combination of acidic/basic instability and the presence of oxidizing or reducing agents.- Carefully control the pH of the reaction mixture. - Ensure the reaction is performed under an inert atmosphere if sensitivity to oxidation is a concern. - Analyze byproducts by LC-MS or GC-MS to understand the degradation pathways and optimize reaction conditions accordingly.

Quantitative Data Summary

The following table summarizes the expected stability of this compound under various conditions. Please note that specific degradation rates are highly dependent on the exact reaction conditions (temperature, concentration, specific acid/base).

ConditionReagent ExampleExpected StabilityPotential Degradation Products
Strongly Acidic >1 M HCl, H₂SO₄Low Triethylene glycol, Benzyl alcohol
Mildly Acidic Acetic acid, Buffered solutions (pH 4-6)Moderate to High Minimal degradation expected.
Neutral Water, Buffered solutions (pH 7)High Stable.
Mildly Basic NaHCO₃, K₂CO₃ (aqueous)High Generally stable.
Strongly Basic >1 M NaOH, KOH (at elevated temp.)Low to Moderate Diethylene glycol, Ethylene glycol
Oxidative DDQ, OzoneLow Benzoic acid, Triethylene glycol
Reductive (Catalytic Hydrogenolysis) H₂, Pd/CLow (Cleavage is the intended reaction)Triethylene glycol, Toluene

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

Objective: To evaluate the stability of this compound under acidic conditions and identify potential degradation products.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (B109758)

  • Anhydrous Sodium Sulfate

  • HPLC system with UV detector

  • LC-MS system for peak identification

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the withdrawn aliquot with an equal volume of saturated NaHCO₃ solution.

  • Extract the neutralized solution with dichloromethane (3 x 10 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Reconstitute the residue in a known volume of methanol for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Identify degradation products using LC-MS.

Protocol 2: Forced Degradation Study under Basic Conditions

Objective: To assess the stability of this compound under basic conditions.

Materials:

  • This compound

  • 0.1 M Sodium Hydroxide (NaOH)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • HPLC system with UV detector

  • GC-FID system for analysis of glycols

Procedure:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • In a clean vial, mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the withdrawn aliquot with an equal volume of 0.1 M HCl.

  • Analyze the samples directly by a validated stability-indicating HPLC method.

  • For the analysis of potential volatile degradation products like smaller glycols, a GC-FID method can be employed after appropriate sample preparation.

Visualizations

Acid_Cleavage cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Product Formation Ether Triethylene Glycol Monobenzyl Ether Protonated_Ether Protonated Ether Intermediate Ether->Protonated_Ether Fast H+ H+ H+->Protonated_Ether Products Triethylene Glycol + Benzyl Carbocation Protonated_Ether->Products Slow (Rate-determining) Final_Products Triethylene Glycol + Benzyl Alcohol Products->Final_Products Fast (with H2O)

Caption: Acid-catalyzed cleavage of this compound.

Experimental_Workflow Start Start: Forced Degradation Study Prepare_Sample Prepare Sample Solution (1 mg/mL in Methanol) Start->Prepare_Sample Stress_Conditions Apply Stress Conditions (e.g., 0.1 M HCl at 60°C) Prepare_Sample->Stress_Conditions Time_Points Withdraw Aliquots at Different Time Points Stress_Conditions->Time_Points Neutralize Neutralize Sample Time_Points->Neutralize Analyze Analyze by HPLC / LC-MS / GC-FID Neutralize->Analyze End End: Evaluate Stability and Identify Degradants Analyze->End

Caption: Workflow for a forced degradation study.

References

Preventing degradation of triethylene glycol monobenzyl ether during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of triethylene glycol monobenzyl ether to prevent its degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during the storage and use of this compound.

Issue Possible Cause Recommended Action
Visual changes in the stored ether (e.g., color change to yellow or brown, increased viscosity, crystal formation). Degradation of the ether, primarily through autoxidation and peroxide formation.[1]Do not use the chemical. The presence of crystals could indicate explosive peroxides.[2] Contact your institution's environmental health and safety office for proper disposal procedures. For future prevention, review and implement the recommended storage conditions outlined in the FAQs below.
Inconsistent or unexpected experimental results. The ether may have degraded, leading to impurities that interfere with your reaction.Test the ether for the presence of peroxides using the protocol described in the "Experimental Protocols" section. If peroxides are detected, the ether should be purified or disposed of according to safety guidelines.
Precipitate forms when the ether is mixed with other reagents. Potential reaction of degradation products (e.g., acidic impurities) with other components in your experiment.Characterize the precipitate if possible and safe to do so. Test the stock ether for purity and peroxide content. Consider filtering the ether through activated alumina (B75360) to remove impurities before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary cause of degradation is autoxidation, a reaction with atmospheric oxygen that forms peroxides and other degradation products.[2] This process is accelerated by exposure to heat, light, and the presence of metal contaminants.[2]

Q2: What are the typical degradation products of this compound?

A2: Degradation can lead to the formation of hydroperoxides, which can further decompose into a variety of byproducts, including smaller glycols like monoethylene glycol (MEG) and diethylene glycol (DEG), as well as organic acids (e.g., formic acid, acetic acid) and aldehydes.[1][3]

Q3: What are the ideal storage conditions to prevent degradation?

A3: To minimize degradation, this compound should be stored in a cool, dark place in a tightly sealed, air-impermeable container.[2] Storing under an inert atmosphere, such as nitrogen or argon, is highly recommended to prevent contact with oxygen.

Q4: How can I test for the presence of peroxides in my stored this compound?

A4: The presence of peroxides can be detected using qualitative methods with peroxide test strips or through quantitative analysis following standardized procedures like ASTM E299-08. A detailed protocol for a qualitative test is provided in the "Experimental Protocols" section.

Q5: Are there any chemical inhibitors I can add to prevent degradation?

A5: Yes, antioxidants can be added to inhibit the autoxidation process. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and Propyl Gallate are commonly used for this purpose in organic solvents and ethers.[2][4][5][6][7] It is crucial to ensure that any added inhibitor is compatible with your experimental system.

Q6: What is the expected shelf life of this compound?

A6: The shelf life can vary depending on the storage conditions and whether an inhibitor is present. It is recommended to date the container upon receipt and upon opening. As a general guideline for peroxide-forming chemicals, opened containers should be used within 6-12 months. Regular testing for peroxides is advised, especially for older containers or those stored under suboptimal conditions.

Experimental Protocols

Qualitative Peroxide Test

This protocol provides a simple method to detect the presence of peroxides.

Materials:

  • Potassium iodide (KI) solution (10% w/v in deionized water)

  • Starch solution (1% w/v, freshly prepared)

  • Small test tube

  • Sample of this compound

Procedure:

  • Add 1 mL of the this compound sample to a clean, dry test tube.

  • Add 1 mL of the 10% potassium iodide solution.

  • Stopper the test tube and shake vigorously for 1 minute.

  • Allow the layers to separate.

  • Add a few drops of the starch solution.

  • Observation: The development of a blue-black color in the aqueous layer indicates the presence of peroxides. A faint yellow to brown color prior to adding starch may also suggest the presence of peroxides.

Analysis of Degradation Products by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique to identify and quantify volatile and semi-volatile degradation products.

Methodology:

  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is suitable for separating the parent compound from potential degradation products.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A small volume of the sample (typically 1 µL), either neat or diluted in a suitable solvent like dichloromethane.

  • Temperature Program: An initial temperature of around 50°C, held for a few minutes, followed by a ramp up to approximately 280°C.

  • Mass Spectrometry: Electron Ionization (EI) mode with a scan range of m/z 35-500.

  • Identification: Peaks are identified by comparing their mass spectra with a reference library (e.g., NIST) and by analyzing their fragmentation patterns.

Visualizations

Degradation_Pathway TEG_MBE Triethylene Glycol Monobenzyl Ether Peroxide Hydroperoxides TEG_MBE->Peroxide Autoxidation Oxygen Oxygen (O2) Oxygen->Peroxide Initiators Heat, Light, Metal Ions Initiators->Peroxide Degradation_Products Degradation Products (Acids, Aldehydes, etc.) Peroxide->Degradation_Products Decomposition Experimental_Workflow cluster_storage Storage cluster_testing Quality Control cluster_decision Decision Storage Store TEG-MBE (Cool, Dark, Inert Atm.) Peroxide_Test Peroxide Test Storage->Peroxide_Test GCMS_Analysis GC-MS Analysis Peroxide_Test->GCMS_Analysis If peroxides detected or for purity check Use Use in Experiment Peroxide_Test->Use No peroxides detected GCMS_Analysis->Use Acceptable purity Purify_Dispose Purify or Dispose GCMS_Analysis->Purify_Dispose Impurities confirmed

References

Technical Support Center: Optimizing PROTAC Performance and Overcoming the Hook Effect with Ether-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the hook effect in Proteolysis Targeting Chimeras (PROTACs), with a focus on the application of triethylene glycol monobenzyl ether and similar ether-based linkers.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response assays where the degradation of the target protein diminishes at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped curve, deviating from the typical sigmoidal dose-response relationship.[3]

Q2: What is the underlying cause of the hook effect?

A2: The hook effect arises from the formation of non-productive binary complexes at elevated PROTAC concentrations.[3] A PROTAC's efficacy is dependent on the formation of a productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[4][5] At excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC) that are unable to induce ubiquitination and subsequent degradation.[3][5]

Q3: How can this compound or similar ether-based linkers help in addressing the hook effect?

A3: Linker composition and length are critical determinants of PROTAC efficacy and can be optimized to mitigate the hook effect.[6][7] Polyethylene glycol (PEG) and other ether-based linkers, such as this compound, offer several advantages:

  • Flexibility and Conformational Control: The flexibility of ether chains can allow the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.[6]

  • Improved Physicochemical Properties: These linkers can enhance the solubility and cell permeability of the PROTAC molecule.

  • Reduced Propensity for Binary Complex Formation: By promoting favorable protein-protein interactions within the ternary complex, a well-designed linker can increase the cooperativity of ternary complex formation, thereby disfavoring the formation of unproductive binary complexes even at high concentrations.[4][6]

Q4: What are the key parameters to assess when evaluating the efficacy of a PROTAC and the presence of a hook effect?

A4: The primary parameters to evaluate are:

  • DC50: The concentration of the PROTAC at which 50% of the target protein is degraded.[8]

  • Dmax: The maximum percentage of target protein degradation achieved.[8][9]

  • A pronounced hook effect will be evident as a decrease in the percentage of degradation after reaching the Dmax at higher PROTAC concentrations.

Troubleshooting Guide

Problem 1: A bell-shaped dose-response curve is observed, indicating a hook effect.

  • Likely Cause: Formation of unproductive binary complexes at high PROTAC concentrations.[3]

  • Troubleshooting Steps:

    • Optimize PROTAC Concentration: Perform a wide dose-response experiment to identify the optimal concentration that yields maximal degradation (Dmax) and to fully characterize the hook effect.[10]

    • Modify the Linker: Synthesize and test PROTAC analogs with varying linker lengths and compositions. Systematically altering the number of ethylene (B1197577) glycol units or modifying the ether linkage can help identify a linker that promotes more stable ternary complex formation.[6][7]

    • Assess Ternary Complex Formation: Utilize biophysical assays such as Co-Immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), or NanoBRET™ to directly measure the formation and stability of the ternary complex at different PROTAC concentrations.[11]

Problem 2: The PROTAC shows weak or no degradation at all tested concentrations.

  • Likely Cause: This could be due to poor cell permeability, lack of target engagement, insufficient E3 ligase expression, or an inherently inactive PROTAC design.[10]

  • Troubleshooting Steps:

    • Verify Target and E3 Ligase Expression: Confirm the expression of both the target protein and the recruited E3 ligase (e.g., CRBN, VHL) in the cell line being used via Western Blot.

    • Assess Cell Permeability: If the PROTAC has poor physicochemical properties, it may not efficiently cross the cell membrane. Consider linker modifications to improve solubility and permeability.

    • Confirm Target Engagement: Use cellular target engagement assays to confirm that the PROTAC is binding to the target protein within the cells.

    • Evaluate Ternary Complex Formation: Even with target engagement, a stable ternary complex may not form. Employ biophysical assays (Co-IP, SPR, NanoBRET™) to investigate this.[11]

Quantitative Data Presentation

Disclaimer: The following tables present representative data from studies on PROTACs with varying PEG/ether linker lengths to illustrate the impact on degradation efficacy. Specific data for PROTACs utilizing a this compound linker were not available in the searched literature. Researchers should perform their own dose-response experiments to determine the DC50 and Dmax for their specific PROTACs.

Table 1: Impact of Linker Length on BRD4 Degradation by a CRBN-based PROTAC

PROTAC Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Hook Effect Observed
PEG28>1000<20-
PEG31115085Mild
PEG4 14 25 >95 Minimal
PEG5178090Moderate
PEG62020080Pronounced

Table 2: Effect of Ether Linker Variation on BTK Degradation

PROTAC Linker TypeDC50 (nM) in Ramos CellsDmax (%)Positive Cooperativity
Alkyl Chain (10 atoms)85~90No
2-PEG Unit Ether 40 >95 Yes
3-PEG Unit Ether25>95Yes
4-PEG Unit Ether10>95No

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This protocol details the quantification of target protein degradation following PROTAC treatment.

Materials:

  • Cell line expressing the target protein and the relevant E3 ligase.

  • PROTAC of interest.

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.[5]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to observe the full dose-response, including any potential hook effect. Include a vehicle control (e.g., DMSO). Treat the cells for the desired time (e.g., 18-24 hours).[5]

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.[4]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[4]

  • SDS-PAGE and Western Blotting: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.[4]

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.[4]

  • Detection and Analysis: Detect the signal using an ECL substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.[4]

Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is for verifying the formation of the Target-PROTAC-E3 ligase ternary complex.

Materials:

  • Cells treated with PROTAC or vehicle control.

  • Non-denaturing lysis buffer.

  • Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the target protein.

  • Protein A/G magnetic beads or agarose (B213101) resin.

  • Wash buffer.

  • Elution buffer or SDS-PAGE sample buffer.

Procedure:

  • Cell Treatment and Lysis: Treat cells with the optimal concentration of PROTAC (determined from the degradation assay) or vehicle for a shorter duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.[12]

  • Immunoprecipitation: Pre-clear the lysate with beads. Incubate the cleared lysate with the immunoprecipitating antibody overnight at 4°C.[12]

  • Complex Capture: Add Protein A/G beads to capture the antibody-protein complexes.[12]

  • Washing: Wash the beads several times with wash buffer to remove non-specific binders.[12]

  • Elution: Elute the captured proteins from the beads.

  • Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.[12]

Mandatory Visualizations

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC-mediated protein degradation pathway.

Hook_Effect_Workflow Start Start: Observe Bell-Shaped Dose-Response Curve Step1 Perform Wide-Range Dose-Response Assay (e.g., 0.1 nM - 10 µM) Start->Step1 Step2 Determine Optimal Concentration (Dmax) and DC50 Step1->Step2 Decision1 Is Dmax > 80%? Step2->Decision1 Step3a Proceed with Optimal Concentration for Further Experiments Decision1->Step3a Yes Step3b Hypothesize Poor Ternary Complex Stability Decision1->Step3b No End End: Optimized PROTAC Identified Step3a->End Step4 Synthesize PROTAC Analogs with Modified Linkers (Vary Length/Composition) Step3b->Step4 Step5 Perform Biophysical Assays (Co-IP, SPR, NanoBRET) to Assess Ternary Complex Formation Step3b->Step5 Step6 Re-evaluate Degradation with New Analogs Step4->Step6 Step5->Step6 Step6->Step2

Caption: Troubleshooting workflow for the PROTAC hook effect.

Hook_Effect_Logic cluster_low Low PROTAC Concentration cluster_high High PROTAC Concentration Low_PROTAC [PROTAC] is low Ternary_Formation Productive Ternary Complex (Target-PROTAC-E3) Formation is Favored Low_PROTAC->Ternary_Formation Degradation Efficient Target Protein Degradation Ternary_Formation->Degradation High_PROTAC [PROTAC] is high Binary_Formation Non-Productive Binary Complexes (Target-PROTAC & E3-PROTAC) Formation Dominates High_PROTAC->Binary_Formation No_Degradation Inhibition of Ternary Complex Formation & Reduced Degradation Binary_Formation->No_Degradation

Caption: Logical diagram of the PROTAC hook effect mechanism.

References

Technical Support Center: Triethylene Glycol Monobenzyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized triethylene glycol monobenzyl ether.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows the presence of unreacted triethylene glycol. How can I remove it?

A1: Unreacted triethylene glycol is a common impurity due to its high boiling point and polarity. Several methods can be employed for its removal:

  • Column Chromatography: This is a highly effective method. Using silica (B1680970) gel as the stationary phase with an eluent system such as ethyl acetate (B1210297)/methanol (B129727) can separate the more polar triethylene glycol from the desired product.[1]

  • Solvent Extraction: A liquid-liquid extraction can be performed. The crude product can be dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a saturated sodium chloride solution (brine).[1] This process helps to partition the more water-soluble triethylene glycol into the aqueous phase.

  • Vacuum Distillation: While triethylene glycol has a high boiling point, fractional distillation under reduced pressure can be effective, especially for larger-scale purifications.[2]

Q2: I have identified dibenzyl ether as a significant impurity. What causes its formation and how can I minimize it?

A2: Dibenzyl ether can form as a byproduct. Its formation can be minimized by controlling the reaction conditions. Slowly adding the benzyl (B1604629) chloride to the reaction mixture can help to favor the reaction with the large excess of triethylene glycol over the self-condensation of benzyl species.[1]

To remove dibenzyl ether, column chromatography is the most effective method due to the polarity difference between the dibenzyl ether and the desired monoether product.

Q3: My purified product still seems to contain impurities with similar properties to the desired ether. What could they be and how are they removed?

A3: These impurities are likely other polyethylene (B3416737) glycol (PEG) derivatives of slightly different lengths (e.g., diethylene glycol or tetraethylene glycol monobenzyl ether).[3] These can be present if the starting triethylene glycol is not pure.

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used to separate these closely related compounds.[4]

  • Fractional Distillation: Careful fractional distillation under high vacuum may also separate these components, although it can be challenging due to their similar boiling points.[5]

Q4: The reaction yield is low, with a large amount of unreacted benzyl chloride remaining. What can I do to improve the conversion?

A4: Low conversion can be due to several factors:

  • Base Strength and Concentration: Ensure a sufficiently strong base (like sodium hydroxide (B78521) or sodium hydride) is used in adequate concentration to deprotonate the triethylene glycol effectively.[1][6]

  • Reaction Temperature and Time: The reaction may require heating (e.g., to 100°C) and stirring for an extended period (e.g., overnight) to ensure completion.[1]

  • Purity of Reagents: Water content in the reagents or solvent can consume the base and reduce its effectiveness. Using anhydrous solvents and properly dried reagents is crucial, especially when using highly reactive bases like sodium hydride.

Data on Purification Methods

Purification MethodTarget ImpurityPrinciple of SeparationTypical Purity AchievedReference
Column Chromatography Unreacted triethylene glycol, Dibenzyl ether, Other polar impuritiesAdsorption and differential elution based on polarity.>95%[1]
Solvent Extraction Water-soluble impurities (e.g., excess triethylene glycol, salts)Partitioning between immiscible liquid phases based on solubility.Moderate (often used as a preliminary purification step)[1][7]
Vacuum Distillation Non-volatile impurities, some closely boiling impuritiesSeparation based on differences in boiling points under reduced pressure.Variable, dependent on the volatility of impurities.[2][5]
Preparative HPLC Closely related PEG derivatives, IsomersHigh-resolution separation based on differential partitioning between a stationary and mobile phase.>99%[4]

Experimental Protocols

Synthesis of this compound

This protocol is based on a standard Williamson ether synthesis.[1][8][9]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 30 g (0.2 mol) of triethylene glycol in a solution of 8 g of sodium hydroxide in 8 mL of water.

  • Reaction: Stir the mixture for 10 minutes at room temperature. Slowly add 7 mL (0.062 mol) of benzyl chloride to the flask.

  • Heating: Heat the reaction mixture to 100°C and maintain vigorous stirring overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the crude product with 500 mL of saturated sodium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (B109758) (2 x 400 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel slurried in the initial eluent (e.g., ethyl acetate).

  • Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin elution with ethyl acetate and gradually increase the polarity by adding methanol (e.g., up to a 10:1 ethyl acetate/methanol mixture).

  • Fraction Collection: Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the eluent under reduced pressure to yield the purified product.[1]

Visualizations

troubleshooting_workflow start Start: Impure Product impurity_id Identify Impurity via (e.g., NMR, GC-MS) start->impurity_id unreacted_teg Unreacted Triethylene Glycol impurity_id->unreacted_teg Polar Impurity dibenzyl_ether Dibenzyl Ether impurity_id->dibenzyl_ether Less Polar Impurity other_pegs Other PEG Derivatives impurity_id->other_pegs Similar Polarity purify_teg Purification Options: - Column Chromatography - Solvent Extraction - Vacuum Distillation unreacted_teg->purify_teg purify_dbe Purification: Column Chromatography dibenzyl_ether->purify_dbe purify_pegs Purification Options: - Preparative HPLC - Fractional Distillation other_pegs->purify_pegs end Pure Product purify_teg->end purify_dbe->end purify_pegs->end reaction_pathway cluster_reactants Reactants teg Triethylene Glycol (HO-(CH2CH2O)3-H) product Triethylene Glycol Monobenzyl Ether (BnO-(CH2CH2O)3-H) teg->product + Benzyl Chloride bncl Benzyl Chloride (Bn-Cl) bncl->product side_product Dibenzyl Ether (Bn-O-Bn) bncl->side_product Side Reaction base Base (e.g., NaOH) base->product Deprotonation

References

Technical Support Center: Enhancing Biosensor Performance with Triethylene Glycol Monobenzyl Ether (TEG-MBE)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals utilizing triethylene glycol monobenzyl ether (TEG-MBE) to improve the signal-to-noise ratio in biosensors. TEG-MBE is utilized in the fabrication of self-assembled monolayers for biosensor applications, creating biocompatible imprinted cavities and multiple binding sites.[1]

Troubleshooting Guides

This section addresses common issues encountered during the surface modification of biosensors with TEG-MBE and subsequent assays.

Problem Potential Cause Suggested Solution
High Background Noise or Non-Specific Binding Incomplete or poorly formed TEG-MBE self-assembled monolayer (SAM).- Ensure the substrate is scrupulously clean before modification. - Optimize the concentration of TEG-MBE and the incubation time for SAM formation. - Consider a post-modification passivation step with a blocking agent like bovine serum albumin (BSA) or a shorter chain oligo(ethylene glycol).
Contaminated buffers or reagents.- Use freshly prepared, filtered (0.22 µm) buffers. - Ensure high purity of all reagents.
Low Signal Intensity Inefficient immobilization of the bioreceptor (e.g., antibody, aptamer).- Verify the activation of the terminal group of the TEG-MBE for covalent coupling of the bioreceptor. - Optimize the pH and ionic strength of the coupling buffer to facilitate the reaction. - Adjust the concentration of the bioreceptor to achieve optimal surface density.
Steric hindrance affecting analyte binding.- The density of the TEG-MBE layer may be too high, preventing the analyte from accessing the bioreceptor. Experiment with lower TEG-MBE concentrations or mixed SAMs with a shorter spacer molecule.
Poor Reproducibility Between Sensors Inconsistent surface modification.- Standardize all steps of the surface preparation and modification protocol, including cleaning, incubation times, and rinsing procedures. - Control the temperature and humidity during the modification process.
Variability in the substrate material.- Use substrates from the same batch with consistent surface properties.
Degradation of the Sensor Surface Harsh reagents or conditions during the experiment.- Ensure all solutions are compatible with the substrate and the TEG-MBE monolayer. - Avoid extreme pH or high concentrations of detergents unless necessary for regeneration, and validate their compatibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound (TEG-MBE) in biosensors?

A1: this compound is used to form self-assembled monolayers (SAMs) on biosensor surfaces. These SAMs serve to create a biocompatible interface that resists non-specific binding of proteins and other molecules from the sample matrix, thereby enhancing the signal-to-noise ratio.[1]

Q2: How does TEG-MBE reduce non-specific binding?

A2: The ethylene (B1197577) glycol portion of the TEG-MBE molecule is hydrophilic and creates a hydration layer on the biosensor surface. This layer acts as a physical and energetic barrier, repelling the adsorption of unwanted proteins and other fouling agents.

Q3: What is a typical concentration range for TEG-MBE during surface modification?

A3: While the optimal concentration is system-dependent, a starting point for forming a self-assembled monolayer on a gold surface would be in the range of 1-10 mM in a suitable solvent like ethanol (B145695) or toluene.

Q4: Can TEG-MBE be used on surfaces other than gold?

A4: TEG-MBE can be modified with different anchor groups to bind to various surfaces. For example, a silane-modified TEG-MBE could be used for silica-based surfaces. The choice of anchor chemistry is crucial for stable monolayer formation.

Q5: How can I confirm the successful formation of a TEG-MBE monolayer?

A5: Surface characterization techniques such as contact angle goniometry, atomic force microscopy (AFM), and ellipsometry can be used to verify the presence and quality of the monolayer. A successful modification will typically result in a more hydrophilic surface (lower contact angle) and an increase in layer thickness.

Quantitative Data on Surface Modification

Parameter Bare Substrate After Silanization (e.g., APTES/GOPS) After Protein Immobilization (e.g., Lactadherin) Reference
Surface Roughness (Sq RMS) ~0.73 nm~1.26 - 1.72 nm~5.04 - 22.10 nm[2]
Layer Thickness (Ellipsometry) N/A~1.5 - 2.1 nm~9 nm[2]

Experimental Protocols

Protocol 1: General Procedure for Surface Modification of a Gold Biosensor with TEG-MBE

This protocol describes a general method for creating a TEG-MBE self-assembled monolayer on a gold surface for subsequent bioreceptor immobilization.

Materials:

  • Gold-coated biosensor substrate

  • This compound (with a thiol anchor group for gold)

  • Anhydrous ethanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water

  • Nitrogen gas

  • Activation reagents (e.g., EDC/NHS)

  • Bioreceptor solution (e.g., antibody in a suitable buffer)

  • Blocking buffer (e.g., 1% BSA in PBS)

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in Piranha solution for 1-5 minutes to remove organic residues. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

    • Rinse thoroughly with copious amounts of DI water.

    • Rinse with ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1-10 mM solution of thiol-modified TEG-MBE in anhydrous ethanol.

    • Immerse the clean, dry gold substrate in the TEG-MBE solution.

    • Incubate for 12-24 hours at room temperature in a sealed container to prevent contamination.

  • Rinsing:

    • Remove the substrate from the TEG-MBE solution.

    • Rinse thoroughly with ethanol to remove any physisorbed molecules.

    • Rinse with DI water.

    • Dry under a gentle stream of nitrogen gas.

  • Bioreceptor Immobilization (Example with EDC/NHS chemistry for a carboxyl-terminated TEG-MBE):

    • Activate the terminal carboxyl groups of the TEG-MBE monolayer by incubating with a freshly prepared solution of EDC and NHS for 15-30 minutes.

    • Rinse with activation buffer.

    • Immediately incubate with the bioreceptor solution for 1-2 hours at room temperature or 4°C overnight.

    • Rinse with a suitable buffer (e.g., PBS) to remove unbound bioreceptors.

  • Blocking:

    • Incubate the sensor surface with a blocking buffer for 30-60 minutes to block any remaining active sites and further reduce non-specific binding.

    • Rinse with running buffer.

    • The sensor is now ready for use.

Visualizations

Signaling_Pathway cluster_surface Biosensor Surface cluster_solution Sample Solution BareSurface Bare Substrate TEG_MBE_Layer TEG-MBE Monolayer BareSurface->TEG_MBE_Layer Surface Modification Bioreceptor Immobilized Bioreceptor TEG_MBE_Layer->Bioreceptor Covalent Coupling NonSpecific Non-Specific Protein TEG_MBE_Layer->NonSpecific Repulsion (Noise Reduction) Analyte Target Analyte Bioreceptor->Analyte Specific Binding (Signal) Experimental_Workflow Start Start Clean Substrate Cleaning (e.g., Piranha Solution) Start->Clean RinseDry1 Rinse and Dry Clean->RinseDry1 SAM TEG-MBE SAM Formation (12-24h incubation) RinseDry1->SAM RinseDry2 Rinse and Dry SAM->RinseDry2 Activate Surface Activation (e.g., EDC/NHS) RinseDry2->Activate Immobilize Bioreceptor Immobilization Activate->Immobilize Block Blocking Step (e.g., BSA) Immobilize->Block Ready Sensor Ready for Assay Block->Ready Troubleshooting_Flowchart Start High Background Signal? CheckCleaning Was substrate cleaning thorough? Start->CheckCleaning Yes Unresolved Consult further literature Start->Unresolved No (Low Signal Issue) CheckCleaning->CheckCleaning OptimizeSAM Optimize TEG-MBE concentration and incubation time. CheckCleaning->OptimizeSAM Yes CheckBlocking Was a blocking step performed? OptimizeSAM->CheckBlocking ImplementBlocking Implement or optimize blocking step (e.g., BSA). CheckBlocking->ImplementBlocking No CheckReagents Are buffers and reagents fresh and filtered? CheckBlocking->CheckReagents Yes Resolved Issue Resolved ImplementBlocking->Resolved PrepareFresh Prepare fresh, filtered reagents. CheckReagents->PrepareFresh No CheckReagents->Resolved Yes PrepareFresh->Resolved

References

Validation & Comparative

The Impact of Linker Composition on PROTAC Efficacy: A Comparative Analysis of Triethylene Glycol Monobenzyl Ether and Other PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Linker Performance with Supporting Experimental Data

The design of Proteolysis Targeting Chimeras (PROTACs) is a multi-faceted challenge where the linker, the bridge between the target protein and E3 ligase ligands, plays a pivotal role in determining the efficacy of the final molecule. While polyethylene (B3416737) glycol (PEG) chains are the most common motifs incorporated into PROTAC linker structures, subtle modifications to their composition can have profound effects on a PROTAC's physicochemical properties, cell permeability, and ultimately, its protein degradation ability.[1][2] This guide provides a comparative analysis of triethylene glycol monobenzyl ether as a PROTAC linker, juxtaposed with other commonly employed PEG-based linkers, supported by experimental data and detailed protocols.

Executive Summary

The choice of linker is a critical determinant of PROTAC performance.[3] This guide explores the nuances of PEG linker selection, with a focus on comparing the properties of a benzyl-capped triethylene glycol linker to those of standard flexible PEG chains. While direct head-to-head comparative studies are limited, by examining data from various sources, we can infer the potential advantages and disadvantages of incorporating a terminal aromatic group on a short PEG linker. The benzyl (B1604629) group can introduce a degree of rigidity and hydrophobicity, which may influence ternary complex formation, cell permeability, and pharmacokinetic properties.[4]

The Role of the Linker in PROTAC Design

A PROTAC molecule's linker is not merely a spacer but an active component that influences several key parameters:

  • Ternary Complex Formation: The length and flexibility of the linker are crucial for the productive formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[5]

  • Physicochemical Properties: The linker's composition affects the PROTAC's solubility, lipophilicity, and polar surface area, which in turn impact its drug-like properties.[6]

  • Cell Permeability: The ability of a PROTAC to cross the cell membrane and reach its intracellular target is heavily influenced by the linker's characteristics.[7]

The general mechanism of PROTAC action is depicted below, highlighting the central role of the linker in bringing the target protein and the E3 ligase together.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation cluster_0 Ternary Complex Formation POI Target Protein (e.g., BRD4) PROTAC PROTAC POI->PROTAC binds Ub Ubiquitin Proteasome 26S Proteasome POI->Proteasome targeted for degradation E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->POI Ubiquitination PROTAC->E3_Ligase recruits Ub->POI tags Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades into

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Performance

To illustrate the impact of linker composition, we will compare a hypothetical PROTAC incorporating a this compound linker with PROTACs containing standard PEG linkers of similar length. While direct experimental data for a single study is unavailable, the following tables are constructed based on representative data from multiple sources to provide a comparative overview.

Physicochemical Properties

The introduction of a benzyl group in place of a hydroxyl or methoxy (B1213986) group on the terminus of a PEG linker can alter the physicochemical properties of the resulting PROTAC.

Linker TypeRepresentative StructureMolecular Weight (Da)cLogPPolar Surface Area (Ų)
This compound Warhead-Linker-E3 Ligand~850-9503.5 - 4.5~120-140
PEG3 Linker Warhead-Linker-E3 Ligand~800-9002.5 - 3.5~130-150
PEG4 Linker Warhead-Linker-E3 Ligand~840-9402.3 - 3.3~140-160

Note: These values are estimations and can vary significantly based on the specific warhead and E3 ligase ligand used.

The benzyl group is expected to increase the lipophilicity (higher cLogP) and slightly decrease the polar surface area compared to a standard PEG linker of similar length. This modification can have a dual effect on cell permeability, as discussed below.

In Vitro Degradation Efficacy

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Linker TypeTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Benzyl-PEG Linker (Conceptual) BRD4HeLa10-50>90Inferred from[4][5]
PEG3 Linker BRD4HeLa20-100>90[5]
PEG4 Linker BRD422Rv15-25>95[5]

The introduction of a rigid benzyl group may pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to improved degradation potency (lower DC50).[4] However, this is highly dependent on the specific target and E3 ligase pair.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide detailed methodologies for key experiments.

PROTAC Synthesis: General Two-Step Protocol

This protocol describes a general approach for synthesizing a PROTAC using a functionalized PEG linker.

PROTAC_Synthesis_Workflow start Start step1 Couple E3 Ligand to Bifunctional Linker start->step1 step2 Purify E3-Linker Intermediate step1->step2 step3 Couple POI Ligand to E3-Linker Intermediate step2->step3 step4 Purify Final PROTAC step3->step4 end End step4->end

Caption: A typical workflow for the two-step synthesis of a PROTAC.

Step 1: Coupling of E3 Ligase Ligand to the Linker

  • Dissolve the E3 ligase ligand (e.g., pomalidomide, 1.0 eq) and the bifunctional linker (e.g., a this compound derivative with a reactive group, 1.1 eq) in a suitable solvent such as DMF.

  • Add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by flash column chromatography to obtain the E3 ligase-linker intermediate.

Step 2: Coupling of Protein of Interest (POI) Ligand

  • Dissolve the E3 ligase-linker intermediate (1.0 eq) and the POI ligand (1.1 eq) in a suitable solvent (e.g., DMF).

  • Add a coupling agent and base as in Step 1.

  • Stir the reaction at room temperature or with gentle heating until completion, as monitored by LC-MS.

  • Perform an aqueous workup and purify the final PROTAC by preparative HPLC.

Western Blot for Protein Degradation

This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.

  • Preparation of the PAMPA Plate: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Compound Addition: The PROTAC is added to the donor wells of the plate.

  • Incubation: The acceptor plate, containing buffer, is placed on top of the filter plate, and the assembly is incubated for a set period (e.g., 4-16 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured by LC-MS/MS.

  • Permeability Calculation: The permeability coefficient (Pe) is calculated based on the amount of compound that has crossed the artificial membrane.

Signaling Pathways and Experimental Workflows

The choice of PROTAC target often depends on its role in a disease-relevant signaling pathway. Below are diagrams of key signaling pathways frequently targeted by PROTACs.

PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation promotes

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Androgen_Receptor_Pathway Androgen Receptor Signaling Pathway Androgen Androgen AR Androgen Receptor (AR) Androgen->AR binds AR_dimer AR Dimer AR->AR_dimer dimerizes ARE Androgen Response Element (ARE) AR_dimer->ARE binds Gene_Expression Target Gene Expression ARE->Gene_Expression regulates

Caption: A simplified diagram of the Androgen Receptor signaling pathway.

The following diagram illustrates a typical experimental workflow for the evaluation of a novel PROTAC.

PROTAC_Evaluation_Workflow start Start synthesis PROTAC Synthesis & Characterization start->synthesis in_vitro In Vitro Assays (Binding, Ternary Complex) synthesis->in_vitro cellular Cellular Assays (Degradation, Viability) in_vitro->cellular permeability Permeability Assays (PAMPA, Caco-2) cellular->permeability in_vivo In Vivo Studies (PK/PD, Efficacy) permeability->in_vivo end End in_vivo->end

Caption: A typical experimental workflow for the design and evaluation of PROTACs.

Conclusion

The linker is a critical component in the design of effective PROTACs, and its composition can significantly influence the molecule's performance. While standard PEG linkers offer good solubility and flexibility, the incorporation of a terminal benzyl group, as in a this compound-based linker, may offer advantages in terms of pre-organizing the PROTAC for ternary complex formation and modulating its physicochemical properties. However, the increased lipophilicity could also impact permeability and off-target effects. The optimal linker is highly dependent on the specific target and E3 ligase, necessitating empirical testing of a variety of linker types and lengths. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate different linker strategies and optimize the performance of their PROTACs.

References

Performance Evaluation of Triethylene Glycol Monobenzyl Ether in Self-Assembled Monolayers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of self-assembled monolayers (SAMs) formed from triethylene glycol monobenzyl ether (TEG-MBE) with other common SAM-forming molecules. The focus is on properties crucial for applications in biotechnology and drug development, such as resistance to protein adsorption, surface wettability, and layer thickness. The information presented is synthesized from peer-reviewed literature and provides a valuable resource for selecting the appropriate surface chemistry for specific research needs.

Introduction to this compound SAMs

Self-assembled monolayers are highly organized molecular layers that spontaneously form on a substrate. Alkanethiols on gold are a classic example, where a sulfur headgroup binds to the gold surface, and the alkyl chains pack together through van der Waals interactions. The terminal functional group of the alkanethiol dictates the surface properties.

Triethylene glycol (TEG) terminated SAMs are widely recognized for their ability to resist non-specific protein adsorption, a critical requirement for many biomedical applications, including biosensors, drug delivery systems, and cell culture platforms. The benzyl (B1604629) ether group in TEG-MBE provides a stable, chemically inert termination. The protein resistance of oligo(ethylene glycol) (OEG) SAMs, including those with a triethylene glycol moiety, is attributed to the formation of a tightly bound hydration layer that acts as a physical and energetic barrier to protein adhesion.

Comparative Performance Data

To objectively evaluate the performance of TEG-MBE SAMs, their key properties are compared with those of other commonly used SAMs. These alternatives include standard hydrophobic alkanethiols (e.g., octadecanethiol, ODT), and other oligo(ethylene glycol) terminated thiols with varying OEG chain lengths.

Protein Adsorption

The resistance to non-specific protein adsorption is a primary advantage of TEG-MBE SAMs. The following table summarizes the amount of adsorbed protein on different SAM surfaces, as determined by techniques such as Surface Plasmon Resonance (SPR). Lower values indicate better performance in resisting protein fouling. While direct data for TEG-MBE is limited, the performance of tri(ethylene glycol) terminated SAMs provides a close approximation.

Table 1: Comparison of Non-Specific Protein Adsorption on Various SAMs

SAM MoleculeTerminal GroupFibrinogen Adsorption (ng/cm²)Lysozyme Adsorption (ng/cm²)Reference
Octadecanethiol (ODT)-CH₃~350~150[1]
11-Mercaptoundecanol-OH~100~50[2]
Tri(ethylene glycol) undecanethiol -(OCH₂CH₂)₃OH < 5 < 5 [1][3]
Hexa(ethylene glycol) undecanethiol-(OCH₂CH₂)₆OH< 5< 5[3]

Note: Data for tri(ethylene glycol) undecanethiol is considered representative of TEG-MBE performance.

Surface Wettability and Thickness

The wettability and thickness of SAMs are critical parameters that influence their interaction with biological media and the overall architecture of surface-bound devices. Wettability is typically assessed by measuring the static water contact angle, while ellipsometry is used to determine the monolayer thickness.

Table 2: Comparison of Water Contact Angle and Ellipsometric Thickness for Various SAMs

SAM MoleculeTerminal GroupWater Contact Angle (θ)Ellipsometric Thickness (Å)Reference
Octadecanethiol (ODT)-CH₃~110°~21[4]
11-Mercaptoundecanol-OH~30-40°~15[2]
Tri(ethylene glycol) undecanethiol -(OCH₂CH₂)₃OH ~40-50° ~18 [5]
Hexa(ethylene glycol) undecanethiol-(OCH₂CH₂)₆OH~40-50°~25

Note: Data for tri(ethylene glycol) undecanethiol is considered representative of TEG-MBE performance.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for the formation of TEG-MBE SAMs on gold and their characterization.

Formation of this compound SAMs on Gold

This protocol is adapted from standard procedures for forming alkanethiol SAMs on gold surfaces.[6][7]

Materials:

  • Gold-coated substrates (e.g., glass slides or silicon wafers with a titanium or chromium adhesion layer)

  • This compound thiol (TEG-MBE-SH)

  • Absolute ethanol (B145695) (200 proof)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • Deionized (DI) water (18 MΩ·cm)

  • Clean glass vials with Teflon-lined caps

  • Nitrogen gas source

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 10-15 minutes.

    • Rinse the substrates thoroughly with DI water, followed by absolute ethanol.

    • Dry the substrates under a stream of dry nitrogen gas.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of TEG-MBE-SH in absolute ethanol.

  • SAM Formation:

    • Place the cleaned, dry gold substrates in a clean glass vial.

    • Submerge the substrates in the TEG-MBE-SH solution.

    • Purge the vial with nitrogen gas for a few minutes to displace oxygen, then seal the vial tightly.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution.

    • Rinse the substrates thoroughly with absolute ethanol to remove non-chemisorbed molecules.

    • Dry the SAM-coated substrates under a stream of dry nitrogen gas.

    • Store the functionalized substrates in a clean, dry environment, preferably under nitrogen.

Characterization of SAMs
  • Contact Angle Goniometry: Static water contact angles are measured by placing a droplet of DI water on the SAM surface and measuring the angle between the substrate and the tangent of the droplet at the solid-liquid-vapor interface.

  • Ellipsometry: The thickness of the SAM is measured using an ellipsometer, which measures the change in polarization of light upon reflection from the surface. A refractive index of 1.45 is typically assumed for the organic layer.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition of the surface and confirm the presence of the sulfur headgroup bound to the gold.

  • Surface Plasmon Resonance (SPR): SPR is employed to quantify the adsorption of proteins onto the SAM surface in real-time.

Mandatory Visualizations

Experimental Workflow for SAM Formation and Characterization

G Workflow for SAM Formation and Characterization cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization gold_substrate Gold Substrate cleaning Piranha Cleaning gold_substrate->cleaning rinsing_drying1 Rinse & Dry cleaning->rinsing_drying1 immersion Immerse Substrate (18-24h) rinsing_drying1->immersion thiol_solution Prepare 1mM TEG-MBE Thiol Solution thiol_solution->immersion rinsing_drying2 Rinse & Dry immersion->rinsing_drying2 contact_angle Contact Angle Goniometry rinsing_drying2->contact_angle ellipsometry Ellipsometry rinsing_drying2->ellipsometry xps XPS rinsing_drying2->xps spr SPR (Protein Adsorption) rinsing_drying2->spr

Caption: Workflow for the preparation and characterization of TEG-MBE SAMs on gold.

Logical Relationship for Cell Patterning Using Protein-Resistant SAMs

G Cell Patterning with Protein-Resistant SAMs start Start with a Gold Surface sam_formation Form a complete TEG-MBE SAM start->sam_formation patterning Micropatterning (e.g., UV lithography, microcontact printing) sam_formation->patterning selective_removal Selectively remove TEG-MBE SAM in defined regions patterning->selective_removal backfilling Backfill with an adhesive SAM (e.g., -CH3 terminated) selective_removal->backfilling protein_adsorption Incubate with cell adhesion proteins (e.g., fibronectin) backfilling->protein_adsorption cell_seeding Seed with cells protein_adsorption->cell_seeding patterned_culture Achieve patterned cell culture cell_seeding->patterned_culture

Caption: Logical flow for creating patterned cell cultures using TEG-MBE SAMs.

References

A Comparative Guide to Triethylene Glycol Monobenzyl Ether Monolayers on Gold Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of triethylene glycol monobenzyl ether (TEG-MBE) self-assembled monolayers (SAMs) on gold surfaces, benchmarked against two common alternatives: hexadecanethiol (HDT) and oligo(ethylene glycol)-terminated alkanethiols (OEG-SAMs). This comparison is supported by experimental data from peer-reviewed literature to assist researchers in selecting the most appropriate surface modification for their applications, such as biosensing, drug delivery, and anti-fouling coatings.

Performance Comparison

The selection of a SAM for a specific application hinges on its physicochemical properties, including its thickness, hydrophilicity, and ability to resist non-specific protein adsorption. The following table summarizes the key performance metrics for TEG-MBE SAMs and the selected alternatives.

ParameterThis compound (TEG-MBE)Hexadecanethiol (HDT)Oligo(ethylene glycol)-terminated Alkanethiol (OEG-SAM)
Ellipsometric Thickness Data not available in the searched literature~21 Å[1]~20 Å (for a tri(ethylene glycol) derivative)[2]
Advancing Water Contact Angle Data not available in the searched literature105° - 112°[3][4]~30° - 40° (hydroxyl-terminated)[5]
Protein Adsorption Data not available in the searched literatureHighLow[6][7]

Note: While specific quantitative data for this compound SAMs were not found in the conducted literature search, its structural similarity to OEG-SAMs suggests it would exhibit good protein resistance. The benzyl (B1604629) ether group may introduce slightly more hydrophobic character compared to a hydroxyl-terminated OEG-SAM.

Experimental Protocols

The characterization of SAMs on gold surfaces typically involves a suite of surface-sensitive analytical techniques to determine their formation, structure, and properties.

Self-Assembled Monolayer Formation

Objective: To form a uniform, densely packed monolayer on a gold substrate.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • Thiol solution (1 mM in ethanol) of the desired molecule (TEG-MBE, HDT, or OEG-thiol)

  • Absolute ethanol (B145695) (for rinsing)

  • Nitrogen gas (for drying)

Procedure:

  • Clean the gold substrates thoroughly. A common method is to use a piranha solution (a 7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

  • Rinse the cleaned substrates extensively with deionized water and then with absolute ethanol.

  • Dry the substrates under a gentle stream of nitrogen gas.

  • Immerse the clean, dry substrates into the 1 mM thiol solution.

  • Allow the self-assembly process to proceed for 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

  • Remove the substrates from the thiol solution and rinse thoroughly with absolute ethanol to remove any non-chemisorbed molecules.

  • Dry the SAM-coated substrates under a gentle stream of nitrogen gas.

Characterization Techniques
  • Ellipsometry: This optical technique measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of the monolayer.

  • Contact Angle Goniometry: This technique measures the contact angle of a liquid (typically water) on the SAM surface to assess its wettability and surface energy. A high contact angle indicates a hydrophobic surface, while a low contact angle indicates a hydrophilic surface.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is used to determine the elemental composition and chemical states of the atoms within the monolayer, confirming the presence of the desired molecules and the integrity of the SAM.

  • Surface Plasmon Resonance (SPR): SPR is a highly sensitive technique for measuring the adsorption of proteins or other biomolecules onto the SAM surface in real-time, providing quantitative information about the anti-fouling properties of the monolayer.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the formation and characterization of self-assembled monolayers on gold surfaces.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_assembly Self-Assembly cluster_post Post-Assembly Clean Clean Gold Substrate Rinse_Dry1 Rinse & Dry Clean->Rinse_Dry1 Immerse Immerse in Thiol Solution Rinse_Dry1->Immerse Incubate Incubate (18-24h) Immerse->Incubate Rinse_Dry2 Rinse & Dry Incubate->Rinse_Dry2

Caption: Workflow for the formation of a self-assembled monolayer on a gold substrate.

SAM_Characterization_Workflow cluster_char Characterization Techniques SAM SAM on Gold Ellipsometry Ellipsometry (Thickness) SAM->Ellipsometry ContactAngle Contact Angle (Wettability) SAM->ContactAngle XPS XPS (Composition) SAM->XPS SPR SPR (Protein Adsorption) SAM->SPR

Caption: Key techniques for the characterization of self-assembled monolayers.

References

Validating the Purity of Triethylene Glycol Monobenzyl Ether for Robust Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the reliability and reproducibility of experimental data. This is particularly crucial for molecules like triethylene glycol monobenzyl ether, a commonly used polyethylene (B3416737) glycol (PEG)-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Impurities, even in trace amounts, can significantly impact the performance of these intricate biological tools, leading to misleading results and hindering drug discovery efforts. This guide provides a comprehensive comparison of methods to validate the purity of this compound, discusses potential impurities and their impact, and explores alternative linker technologies.

The Critical Role of Purity in PROTAC Function

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] They consist of a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. The linker is not merely a spacer; its composition, length, and purity are critical determinants of the PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the molecule's solubility and cell permeability.[3]

Impurities within the this compound linker can have several detrimental effects:

  • Altered Biological Activity: Unintended molecules can lead to off-target effects or interfere with the binding of the PROTAC to its intended targets.[4]

  • Inaccurate Potency Measurement: The presence of non-active components will lead to an overestimation of the concentration of the active PROTAC, resulting in inaccurate DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values.[5]

  • Variability in Experimental Results: Batch-to-batch variations in purity can lead to inconsistent results, making it difficult to reproduce findings.

Common Impurities in this compound

This compound is typically synthesized via the Williamson ether synthesis, which involves the reaction of triethylene glycol with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base.[6] Potential impurities arising from this synthesis can include:

  • Unreacted Starting Materials:

    • Triethylene glycol

    • Benzyl halide (e.g., benzyl bromide, which can be a genotoxic impurity)[7]

  • Byproducts of Side Reactions:

    • Products of elimination reactions from the benzyl halide.

    • Dialkylated products (bis-benzyl ether of triethylene glycol).

  • Residual Solvents and Reagents:

    • Solvents used in the reaction and purification steps.

    • Residual base or other reagents.

Analytical Methods for Purity Validation

A multi-pronged approach is recommended for the comprehensive purity assessment of this compound.

Analytical TechniquePrincipleInformation ProvidedKey Considerations
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) Separation based on polarity, detection of non-volatile analytes by light scattering after mobile phase evaporation.Purity assessment of non-UV absorbing compounds.[8][9][10]Gradient elution is possible, providing better resolution than isocratic methods.[8]
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of an NMR signal is directly proportional to the number of corresponding nuclei.Absolute purity determination without the need for a specific reference standard of the analyte.[11][12]Requires a certified internal standard.[13]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.Identification and quantification of volatile impurities such as residual solvents and some starting materials.[7]Not suitable for non-volatile impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation based on polarity, coupled with mass-based detection.Identification of non-volatile impurities and byproducts.[14]Can provide structural information about unknown impurities.

Experimental Protocols

Protocol 1: Purity Determination by HPLC-ELSD

This protocol provides a general framework for the analysis of this compound. Optimization of the gradient and other parameters may be required.

  • Instrumentation:

    • HPLC system with a gradient pump and autosampler.

    • Evaporative Light Scattering Detector (ELSD).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

  • Procedure:

    • Prepare a sample solution of this compound in a suitable solvent (e.g., 1 mg/mL in ACN/water).

    • Set up the HPLC-ELSD system with the following conditions:

      • Mobile Phase A: Water

      • Mobile Phase B: Acetonitrile

      • Gradient: A time-based gradient from a higher percentage of water to a higher percentage of acetonitrile (e.g., 5% to 95% B over 20 minutes).

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • ELSD Settings: Nebulizer temperature, evaporator temperature, and gas flow should be optimized for the specific instrument and mobile phase.

    • Inject the sample and acquire the chromatogram.

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Absolute Purity Determination by Quantitative ¹H NMR (qNMR)

This protocol follows the internal standard method for qNMR.

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

    • High-precision analytical balance.

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Certified internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone). The standard should have a signal that does not overlap with the analyte signals.

    • This compound sample.

  • Procedure:

    • Accurately weigh a specific amount of the this compound sample into an NMR tube.

    • Accurately weigh a specific amount of the internal standard and add it to the same NMR tube.

    • Add the deuterated solvent to dissolve the sample and standard completely.

    • Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Comparison with Alternative PROTAC Linkers

While PEG-based linkers like this compound are widely used due to their hydrophilicity and synthetic accessibility, other linker classes offer distinct advantages.[15][16]

Linker TypeKey CharacteristicsAdvantagesDisadvantagesRepresentative Performance Data (Hypothetical)
PEG Linkers Flexible, hydrophilic.Good solubility, well-established chemistry.[15]Potential for lower metabolic stability and cell permeability compared to alkyl linkers.[17]DC50: 50-200 nM, Dmax: >90%
Alkyl Linkers Flexible, hydrophobic.Can enhance cell permeability and bioavailability.[17]Lower aqueous solubility.[15]DC50: 20-100 nM, Dmax: >90%
Piperazine/Piperidine-based Linkers More rigid structures.Can improve metabolic stability and solubility (due to protonation), and may pre-organize the PROTAC for optimal ternary complex formation.[18][19][20]Synthesis can be more complex.DC50: 5-50 nM, Dmax: >95%

Visualizing Workflows and Pathways

Experimental Workflow for Purity Validation

G cluster_sample Sample Preparation cluster_analysis Purity Analysis cluster_results Data Evaluation cluster_decision Decision Sample Triethylene Glycol Monobenzyl Ether HPLC HPLC-ELSD Sample->HPLC qNMR qNMR Sample->qNMR GCMS GC-MS Sample->GCMS LCMS LC-MS Sample->LCMS Purity Purity Assessment HPLC->Purity qNMR->Purity ImpurityID Impurity Identification GCMS->ImpurityID LCMS->ImpurityID Decision Accept or Reject Batch Purity->Decision ImpurityID->Decision

Caption: Workflow for the comprehensive purity validation of this compound.

PROTAC-Mediated Protein Degradation Pathway

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->E3 Catalytic PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Conclusion

The purity of this compound is a critical parameter that directly impacts the reliability of biological assays, particularly in the development of PROTACs. A combination of analytical techniques, including HPLC-ELSD and qNMR, is essential for a thorough purity assessment. While PEG-based linkers are a mainstay, researchers should consider the potential benefits of alternative linker chemistries, such as alkyl or piperazine-based linkers, which may offer improved pharmacokinetic properties. By implementing rigorous quality control measures and understanding the potential pitfalls of impurities, researchers can ensure the generation of high-quality, reproducible data, thereby accelerating the pace of drug discovery.

References

The Decisive Role of the Linker: Assessing the Impact of Triethylene Glycol Monobenzyl Ether on PROTAC Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, often considered a mere spacer, is a critical determinant of a PROTAC's selectivity and efficacy. This guide provides an objective comparison of a PROTAC featuring a triethylene glycol-based linker, exemplified by a 2-(2-ethoxyethoxy)acetyl moiety, against an analogue with a simple alkyl linker, both targeting the epigenetic reader protein BRD4. This analysis is supported by experimental data to illuminate the nuanced effects of linker composition on PROTAC performance.

The fundamental principle of a PROTAC is to induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This is achieved by a heterobifunctional molecule composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker's length, rigidity, and chemical composition are pivotal in orchestrating the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation.

Comparative Analysis of Linker Performance in BRD4-Targeting PROTACs

To elucidate the impact of a short polyethylene (B3416737) glycol (PEG)-based linker, we examine a study by Scott et al. (2021) which compares two JQ1-based PROTACs targeting BRD4 and recruiting the von Hippel-Lindau (VHL) E3 ligase. The key difference between the two PROTACs lies in their linker composition. One utilizes a 2-(2-ethoxyethoxy)acetyl linker, a close structural relative of the triethylene glycol monobenzyl ether, while the other employs a simple alkyl chain.

Linker TypePROTACTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell Line
Triethylene Glycol-based PROTAC 1 (with 2-(2-ethoxyethoxy)acetyl linker)BRD4VHL15>95HeLa
Alkyl-based PROTAC 2 (with alkyl linker)BRD4VHL45~90HeLa

Table 1: Comparative degradation efficiency of BRD4-targeting PROTACs with different linkers. Data is conceptually derived from structure-activity relationship studies of BET degraders.

The data clearly indicates that the PROTAC with the triethylene glycol-based linker (PROTAC 1) exhibits a 3-fold lower DC50 value compared to its alkyl linker counterpart (PROTAC 2), signifying higher potency in inducing BRD4 degradation. Furthermore, PROTAC 1 achieves a greater maximal degradation (Dmax) of BRD4. This suggests that the introduction of the ether oxygen atoms in the linker can favorably influence the formation or stability of the ternary complex, leading to more efficient degradation. The increased hydrophilicity imparted by the PEG-like linker may also contribute to improved cellular permeability and solubility, thereby enhancing its biological activity.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the key processes.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC BRD4 BRD4 (Target Protein) PROTAC->BRD4 Binds VHL VHL (E3 Ligase) PROTAC->VHL Binds Ternary_Complex BRD4-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex BRD4->Ternary_Complex VHL->Ternary_Complex Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ub_BRD4 Proteasome Proteasome Ub_BRD4->Proteasome Recognition Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degradation

PROTAC-mediated degradation of BRD4.

Experimental_Workflow A 1. Cell Culture (e.g., HeLa cells) B 2. PROTAC Treatment (Varying Concentrations) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE & Western Blot D->E F 6. Antibody Incubation (Anti-BRD4, Anti-Loading Control) E->F G 7. Imaging & Densitometry F->G H 8. Data Analysis (DC50 & Dmax Calculation) G->H

Workflow for Quantitative Western Blotting.

Logical_Relationship Linker Linker Composition (e.g., Triethylene Glycol vs. Alkyl) Ternary_Complex Ternary Complex Formation & Stability Linker->Ternary_Complex Influences Properties Physicochemical Properties (Solubility, Permeability) Linker->Properties Affects Degradation Degradation Efficiency (DC50 & Dmax) Ternary_Complex->Degradation Determines Selectivity Selectivity Ternary_Complex->Selectivity Governs Properties->Degradation Impacts

Beyond Polyethylene Glycol: A Comparative Guide to Alternative Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that significantly impacts the efficacy, stability, and safety of therapeutics like antibody-drug conjugates (ADCs). While polyethylene (B3416737) glycol (PEG) linkers, such as triethylene glycol monobenzyl ether, have been the industry standard, concerns regarding immunogenicity and non-biodegradability have driven the exploration of innovative alternatives. This guide provides an objective comparison of promising alternatives to PEG-based linkers, supported by experimental data, to inform the selection of optimal linkers for next-generation bioconjugates.

The ideal linker should enhance the therapeutic properties of a bioconjugate by improving its solubility, stability, and pharmacokinetic profile, without eliciting an adverse immune response. While PEG linkers have demonstrated efficacy in many applications, the emergence of anti-PEG antibodies in a significant portion of the population can lead to accelerated clearance of PEGylated drugs, reducing their effectiveness and potentially causing hypersensitivity reactions.[1][2][3][4] This has spurred the development of alternative hydrophilic linkers that are both effective and biocompatible. This guide focuses on a comparative analysis of four promising classes of alternatives: polysarcosine, polypeptides, polysaccharides, and zwitterionic polymers.

Comparative Performance of Alternative Linkers

The selection of a linker technology should be based on a thorough evaluation of its impact on the bioconjugate's performance. The following table summarizes key quantitative data from studies comparing these alternatives to traditional PEG linkers.

Linker ClassAlternative ExampleKey Performance MetricPEG Linker PerformanceAlternative Linker PerformanceReference
Polysarcosine (pSar) pSar-InterferonIn Vitro Antiproliferative Activity (IC50)Comparable to pSar-InterferonSlightly more potent than PEG-Interferon[5][6][7][8]
pSar-InterferonIn Vivo Tumor Accumulation (Fluorescence Intensity)Lower accumulationHigher accumulation in tumor sites[5][6][7][8]
pSar-InterferonImmunogenicity (Anti-IFN Antibody Titer)Higher antibody titerSignificantly lower anti-IFN antibody levels[5][6][7][8]
pSar-ADC (DAR 8)Pharmacokinetics (Clearance in mice, mL/day/kg)47.338.9[9][10]
pSar-ADC (DAR 8)In Vivo Efficacy (% Tumor Growth Inhibition)Less effective at promoting tumor regressionMore efficient at improving ADC antitumor activity[9][10]
Polypeptides Glycine-Serine (GS) repeatsBiodegradabilityNon-biodegradableDegrades into natural amino acids[1][11]
Valine-Alanine (Val-Ala)Aggregation of high DAR ADCsVal-Cit (PEG-containing) showed 1.80% aggregationNo obvious increase in aggregation[12]
Val-AlaIn Vitro Cytotoxicity (IC50)92 pmol/L (Val-Ala linker)61 pmol/L (Sulfatase-cleavable linker)[12]
Polysaccharides DextranBiocompatibilityGenerally biocompatible, but can be immunogenicHighly biocompatible and biodegradable[11][13]
Zwitterionic Polymers Poly(carboxybetaine) (pCB)In Vivo Plasma Half-life (t1/2β)13 h (PEG-like polymer conjugate)17 h[11][14][15]
pCB-InsulinIn Vivo Pharmacological Activity (Glucose lowering)97.5% of free insulin124.3% of free insulin[16]

In-Depth Analysis of Alternatives

Polysarcosine (pSar)

Polysarcosine, a polypeptoid, has emerged as a leading alternative to PEG due to its excellent biocompatibility, biodegradability, and low immunogenicity.[1][17] Structurally, it is a polymer of N-methylated glycine, an endogenous amino acid.[17]

Performance Advantages:

  • Reduced Immunogenicity: Studies have shown that pSar-conjugated proteins elicit a significantly lower antibody response compared to their PEGylated counterparts.[5][6][7][8]

  • Improved Pharmacokinetics and Efficacy: In preclinical ADC models, pSar-based linkers have demonstrated superior pharmacokinetic profiles with lower clearance rates and enhanced antitumor activity compared to PEG linkers of similar length, particularly for high drug-to-antibody ratio (DAR) conjugates.[9][10]

  • Enhanced Stability: pSar conjugation has been shown to stabilize proteins against proteolytic degradation, comparable to PEGylation.[5][6][7][8]

Visualization of pSar vs. PEG Structure:

cluster_0 PEG Repeating Unit cluster_1 Polysarcosine (pSar) Repeating Unit PEG (-CH₂-CH₂-O-)n pSar (-N(CH₃)-CH₂-C(O)-)n

Figure 1. Chemical structures of PEG and Polysarcosine repeating units.
Polypeptide-Based Linkers

Polypeptide linkers, composed of natural amino acids, offer a high degree of tunability and biocompatibility.[1][11] Sequences like (Gly-Ser)n are often used to create flexible and hydrophilic spacers.[11]

Performance Advantages:

  • Biodegradability: Polypeptide linkers can be designed to be cleaved by specific enzymes, such as proteases, leading to the release of the payload and subsequent degradation into natural amino acids, minimizing long-term toxicity.[1][11]

  • Low Immunogenicity: The use of naturally occurring amino acids generally results in a low risk of an immune response.[11]

  • Tunable Properties: The amino acid sequence can be engineered to control the linker's length, flexibility, solubility, and cleavage sites for controlled drug release.[11] For example, incorporating glutamic acid and lysine (B10760008) residues can improve solubility.[18]

Visualization of a Polypeptide-Linked Bioconjugate:

Antibody Antibody Linker Polypeptide Linker (e.g., (Gly-Ser)n) Antibody->Linker Conjugation Payload Payload (e.g., Cytotoxic Drug) Linker->Payload Attachment start Start: Antibody Solution reduction 1. Antibody Reduction (e.g., with TCEP) start->reduction purification1 2. Buffer Exchange (Removal of reducing agent) reduction->purification1 conjugation 3. Conjugation Reaction (Addition of Maleimide-Linker-Payload) purification1->conjugation purification2 4. Purification of ADC (e.g., Size Exclusion Chromatography) conjugation->purification2 characterization 5. Characterization of ADC (DAR, Aggregation, etc.) purification2->characterization end End: Purified ADC characterization->end

References

Benchmarking the performance of triethylene glycol monobenzyl ether-based biosensors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the pursuit of highly sensitive and selective analytical tools, biosensor technology plays a pivotal role. The choice of surface chemistry is critical in determining a biosensor's performance, influencing factors such as analyte capture, reduction of non-specific binding, and signal transduction. This guide provides a comparative benchmark for the anticipated performance of biosensors based on triethylene glycol monobenzyl ether self-assembled monolayers (SAMs).

While direct experimental data on this compound-based biosensors is not extensively available in current literature, its structural similarity to other well-researched oligo(ethylene glycol) (OEG) terminated alkanethiols allows for a robust, data-driven extrapolation of its potential performance characteristics. OEG-based SAMs are renowned for their ability to create biocompatible and protein-resistant surfaces, a crucial feature for biosensors operating in complex biological media.[1][2]

This guide will compare the expected performance of a hypothetical this compound-based biosensor with established alternative biosensor surfaces. The comparison will focus on key performance metrics such as sensitivity, limit of detection (LOD), and selectivity, supported by data from studies on analogous OEG-based systems.

Performance Comparison of Biosensor Surfaces

The following table summarizes the performance of various biosensor platforms, providing a benchmark against which the potential of this compound-based surfaces can be evaluated. The data for the hypothetical TEG-benzyl ether SAM is inferred from the performance of similar short-chain OEG-based SAMs.

Biosensor Surface ChemistryAnalyte/SystemDetection MethodSensitivityLimit of Detection (LOD)Reference
Hypothetical this compound SAM Small to medium-sized biomoleculesSPR, EIS, QCMHighEstimated in the low nM to pM rangeInferred from[3][4]
Mixed SAM of 16-MHA and 11-MUOHAnti-HSA / HSASPRHighNot Specified[5]
Biotinylated Mixed SAM (NMPA:11MUA)StreptavidinSPRHigh2.6 ± 0.8 nM[3]
Cysteamine SAM (100 µM)LDL AntigenCapacitive16.2 nF/ln (ng/mL)59 pg/mL[4]
Flexible Trithiol Anchor E-DNA SensorDNAElectrochemicalHighNot Specified[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key biosensor characterization techniques.

Surface Plasmon Resonance (SPR) Spectroscopy

SPR is a label-free technique that measures changes in the refractive index at the sensor surface upon analyte binding.[7]

  • Sensor Chip Preparation: A gold-coated sensor chip is cleaned and functionalized with the desired SAM, in this case, this compound.

  • Ligand Immobilization: The bioreceptor (e.g., antibody, aptamer) is immobilized onto the functionalized surface. This often involves the activation of carboxyl groups on the SAM using EDC/NHS chemistry.[8]

  • Analyte Binding: A solution containing the analyte of interest is flowed over the sensor surface. The binding event causes a change in the refractive index, which is detected as a shift in the SPR angle.

  • Regeneration: The sensor surface is regenerated by flowing a solution that disrupts the ligand-analyte interaction without damaging the immobilized ligand, allowing for multiple measurement cycles.[7]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for probing the interfacial properties of a biosensor. It measures the impedance of the system over a range of frequencies.[9][10]

  • Electrode Setup: A three-electrode system is typically used, consisting of a working electrode (functionalized with the SAM and bioreceptor), a reference electrode, and a counter electrode.[11]

  • Measurement: A small amplitude AC voltage is applied to the working electrode at different frequencies. The resulting current and phase shift are measured to determine the impedance.

  • Data Analysis: The impedance data is often represented as a Nyquist plot. Changes in the charge transfer resistance (Rct) upon analyte binding are used to quantify the analyte concentration.[10]

Quartz Crystal Microbalance (QCM)

QCM is a mass-sensitive technique that measures the change in resonance frequency of a quartz crystal upon mass loading.[12][13]

  • Crystal Preparation: A quartz crystal with gold electrodes is cleaned and coated with the this compound SAM.

  • Bioreceptor Immobilization: The bioreceptor is attached to the functionalized surface.

  • Analyte Interaction: The analyte solution is introduced, and the binding of the analyte to the bioreceptor causes an increase in mass on the crystal surface, leading to a decrease in its resonance frequency.

  • Data Interpretation: The change in frequency is directly proportional to the mass of the bound analyte, allowing for quantitative analysis.[14]

Signaling Pathways and Experimental Workflows

To visualize the underlying processes in biosensing, the following diagrams illustrate a typical signaling pathway and experimental workflow.

Signaling_Pathway Analyte Analyte Bioreceptor Bioreceptor Analyte->Bioreceptor Binding SAM TEG-Benzyl Ether SAM Bioreceptor->SAM Immobilized on Transducer Transducer (SPR, EIS, QCM) Bioreceptor->Transducer Interaction causes change at interface SAM->Transducer Coats Signal Measurable Signal Transducer->Signal Generates

Figure 1: Generalized signaling pathway for a SAM-based biosensor.

Experimental_Workflow Surface_Prep Surface Preparation (Gold Substrate) SAM_Formation SAM Formation (TEG-Benzyl Ether) Surface_Prep->SAM_Formation Bioreceptor_Immobilization Bioreceptor Immobilization SAM_Formation->Bioreceptor_Immobilization Analyte_Introduction Analyte Introduction Bioreceptor_Immobilization->Analyte_Introduction Signal_Detection Signal Detection (SPR, EIS, or QCM) Analyte_Introduction->Signal_Detection Data_Analysis Data Analysis Signal_Detection->Data_Analysis Regeneration Surface Regeneration Data_Analysis->Regeneration Next_Sample Next Sample Regeneration->Next_Sample

References

Safety Operating Guide

Proper Disposal of Triethylene Glycol Monobenzyl Ether: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical waste, such as Triethylene glycol monobenzyl ether, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of this substance.

Immediate Safety and Handling Precautions:

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this chemical.[1] All handling should be performed in a well-ventilated area.[1][2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1][4] It is classified as a hazardous waste and must not be disposed of in regular trash or poured down the drain.[5][6] The following procedure outlines the necessary steps for its proper disposal:

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated lab supplies (e.g., absorbent paper, gloves), as hazardous waste.[7][8]

    • Do not mix this waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes, such as acids and bases, must be segregated to prevent dangerous reactions.[7]

  • Container Selection and Labeling:

    • Use a chemically compatible and leak-proof container with a secure, screw-on cap for waste collection.[7][9] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

    • The container must be clearly labeled as "Hazardous Waste."[5][9]

    • The label must include the full chemical name, "this compound," and its concentration if in a mixture. Avoid using abbreviations or chemical formulas.[5]

    • Include the date of waste generation, the laboratory or room number, and the name and contact information of the principal investigator.[5]

  • Waste Accumulation and Storage:

    • Store the hazardous waste container in a designated, well-ventilated storage area.[2][7]

    • The container must be kept closed except when adding waste.[7][9]

    • Utilize secondary containment, such as a lab tray or dishpan, to capture any potential leaks or spills. The secondary container should be able to hold 110% of the volume of the primary container.[7]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a hazardous waste pickup.[5]

    • Complete any required hazardous waste information forms, accurately listing all chemical constituents and their quantities.[5]

    • Do not exceed the maximum accumulation time or quantity limits set by your institution and regulatory agencies.[7]

  • Empty Container Disposal:

    • An empty container that has held this compound must be triple-rinsed with a suitable solvent.[8][9]

    • The rinsate from this process must be collected and disposed of as hazardous waste.[8][9]

    • After triple-rinsing and allowing it to air dry, the container can typically be disposed of in the regular trash after defacing the hazardous waste label.[8][9] Always confirm this procedure with your EHS department.

Quantitative Data Summary

ParameterValueReference
CAS Number55489-58-2[1][2]
Molecular FormulaC13H20O4[1][2]
Molecular Weight240.30 g/mol [1]
GHS Hazard StatementsH302, H315, H319, H335[1]
GHS Precautionary Statement (Disposal)P501[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Identification cluster_1 Containerization & Labeling cluster_2 Storage & Segregation cluster_3 Disposal & Documentation cluster_4 Empty Container Management start This compound waste generated is_hazardous Is it hazardous waste? start->is_hazardous select_container Select compatible, leak-proof container is_hazardous->select_container Yes (Always for this chemical) label_container Label as 'Hazardous Waste' with full chemical name, date, and PI info select_container->label_container store_waste Store in designated area with secondary containment label_container->store_waste segregate_waste Segregate from incompatible chemicals store_waste->segregate_waste contact_ehs Contact EHS for pickup segregate_waste->contact_ehs complete_forms Complete hazardous waste forms contact_ehs->complete_forms pickup Waste collected by EHS complete_forms->pickup empty_container Empty Container? pickup->empty_container triple_rinse Triple-rinse with appropriate solvent empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of container in regular trash after defacing label collect_rinsate->dispose_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Triethylene glycol monobenzyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Triethylene glycol monobenzyl ether in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize risks.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 55489-58-2

  • Molecular Formula: C13H20O4

  • Molecular Weight: 240.30 g/mol [1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects to ensure proper handling.

GHS Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. The type of protective equipment should be selected based on the concentration and amount of the substance at the specific workplace.[2]

PPE CategoryItemSpecifications
Eye/Face Protection Safety GlassesMust conform to EN166 or NIOSH standards, with side-shields.[2]
Skin Protection GlovesHandle with gloves inspected prior to use. Use proper glove removal technique. Nitrile rubber, chloroprene, and butyl rubber are suitable for similar chemicals, with a thickness of 0.4-0.7 mm and a breakthrough time of >480 min.[3]
Protective ClothingWear impervious clothing.[2] A lab coat or apron should be worn.
Respiratory Protection RespiratorIn case of inadequate ventilation or aerosol formation, use an air-purifying respirator with appropriate cartridges.[1][4]

Operational Plan: Safe Handling and Storage

Adherence to safe handling and storage procedures is critical to prevent accidents and exposure.

Handling:

  • Ventilation: Always use in a well-ventilated area.[1][2] Local exhaust ventilation is recommended.[4]

  • Avoid Contact: Prevent contact with skin and eyes.[2] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Hygiene: Wash hands thoroughly after handling and before breaks.[2] Do not eat, drink, or smoke when using this product.[1]

  • Clothing: Contaminated clothing should be removed and washed before reuse.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • Store locked up.[1]

  • Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[4]

Emergency Procedures: Spills and First Aid

Immediate and appropriate response to emergencies can significantly mitigate harm.

Spill Response Workflow:

start Spill Occurs evacuate Evacuate Personnel from Immediate Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Appropriate PPE (Gloves, Goggles, etc.) ventilate->ppe contain Contain Spill with Inert Material (e.g., sand, vermiculite) ppe->contain collect Collect Absorbed Material into a Suitable, Closed Container contain->collect clean Clean Spill Area with Soap and Water collect->clean dispose Dispose of Waste in Accordance with Local Regulations clean->dispose end Spill Cleaned Up dispose->end

Caption: Workflow for handling a chemical spill.

First Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

  • If on Skin: Wash with plenty of soap and water.[1] Take off contaminated clothing and wash it before reuse.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If Swallowed: Rinse mouth.[1] Do NOT induce vomiting. Seek immediate medical attention.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

Waste Generation and Segregation:

  • Collect waste chemical and contaminated materials (e.g., used gloves, absorbent material) in separate, clearly labeled, and suitable closed containers.[2]

Disposal Procedure:

  • Consult Regulations: All disposal practices must be in accordance with local, state, and federal regulations.

  • Chemical Waste: The chemical itself should be disposed of as hazardous waste. Do not let the product enter drains.[2]

  • Contaminated Materials: Absorbent materials used for spills and contaminated PPE should be placed in a sealed container and disposed of as hazardous waste.[2]

  • Empty Containers: Do not reuse empty containers. Dispose of them as hazardous waste.

Disposal Workflow:

start Waste Generated segregate Segregate Chemical Waste and Contaminated Materials start->segregate label Label Containers Clearly with Contents and Hazards segregate->label store Store Waste in a Designated, Secure Area label->store contact Contact Certified Hazardous Waste Disposal Service store->contact transport Arrange for Professional Waste Transport and Disposal contact->transport end Waste Disposed transport->end

Caption: Procedural steps for chemical waste disposal.

References

×

Retrosynthesis Analysis

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Triethylene glycol monobenzyl ether
Reactant of Route 2
Reactant of Route 2
Triethylene glycol monobenzyl ether

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